7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDIJCORCZREIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504557 | |
| Record name | 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76629-10-2 | |
| Record name | 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS No. 76629-10-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,8-naphthyridine core is a recurring motif in a multitude of biologically active compounds, celebrated for its versatile pharmacological profile. This bicyclic heterocycle serves as a foundational scaffold in the design and synthesis of novel therapeutics, spanning a wide range of applications from antimicrobial and antiviral to anticancer and anti-inflammatory agents.[1][2] Within this important class of molecules, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS No. 76629-10-2) emerges as a key synthetic intermediate, offering a strategic entry point for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its pivotal role in the landscape of modern drug discovery.
Physicochemical and Structural Characteristics
This compound is a crystalline solid at room temperature. A comprehensive understanding of its chemical and physical properties is paramount for its effective utilization in synthetic and medicinal chemistry research.
| Property | Value | Source |
| CAS Number | 76629-10-2 | N/A |
| Molecular Formula | C₈H₇ClN₂O | N/A |
| Molecular Weight | 182.61 g/mol | N/A |
| Melting Point | 177-179 °C | [3] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
| Purity | Typically >95% (commercially available) | [4] |
Structural Elucidation: The molecular structure of this compound features a fused pyridine and pyridinone ring system. The chlorine atom at the 7-position is a key functional handle for further chemical modifications, often serving as a leaving group in nucleophilic aromatic substitution reactions. The dihydro-pyridinone ring provides a scaffold that can be further functionalized at the nitrogen and carbonyl positions.
Synthesis of the 1,8-Naphthyridinone Core: A Mechanistic Perspective
The construction of the 1,8-naphthyridin-4-one scaffold is a cornerstone of its chemistry. While various synthetic strategies exist for this class of compounds, a prevalent and mechanistically insightful approach is the Gould-Jacobs reaction. This reaction provides a robust pathway to quinolines and their bioisosteric naphthyridinone analogues.
The synthesis of this compound can be conceptually understood through a multi-step sequence, beginning with the reaction of a suitably substituted aminopyridine with a malonic ester derivative, followed by a thermal cyclization.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the 7-chloro-1,8-naphthyridin-4(1H)-one scaffold via the Gould-Jacobs reaction.
Experimental Protocol: A Representative Synthesis
Step 1: Michael Addition
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as methanol, add methyl propiolate (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Michael adduct, methyl 3-((4-chloropyridin-2-yl)amino)acrylate.
Step 2: Intramolecular Cyclization
-
Add the crude adduct from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (typically 250-260 °C) and maintain for a period of 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with a suitable organic solvent (e.g., hexane or ether), and dry under vacuum to yield 7-chloro-1,8-naphthyridin-4(1H)-one.
Self-Validation and Causality: The choice of a high-boiling point solvent in the cyclization step is critical to provide the necessary thermal energy to overcome the activation barrier for the intramolecular ring-closing reaction. The Michael addition is typically conducted at room temperature to favor the formation of the desired adduct and minimize side reactions. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
The Role of this compound in Drug Discovery
The 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous therapeutic agents.
A Building Block for Anticancer Agents
Derivatives of 1,8-naphthyridine have demonstrated significant potential as anticancer agents.[5][6] The 7-chloro substituent on the naphthyridine ring is a key functional group that allows for the introduction of various side chains through nucleophilic aromatic substitution. This enables the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. For instance, substituted 2-thienyl-1,8-naphthyridin-4-ones have been synthesized and shown to exhibit potent cytotoxic effects against a variety of human tumor cell lines by inhibiting tubulin polymerization.[5]
A Scaffold for Anti-inflammatory Drugs
The 1,8-naphthyridine nucleus is also a prominent feature in the design of novel anti-inflammatory agents.[6] Certain derivatives have been shown to downregulate the production of pro-inflammatory cytokines. The ability to readily modify the 7-position of the 7-chloro-1,8-naphthyridin-4(1H)-one precursor allows for the fine-tuning of the molecule's anti-inflammatory activity and pharmacokinetic properties.
Illustrative Drug Development Pathway:
Caption: A generalized workflow illustrating the central role of this compound in a drug discovery program.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the dihydropyridinone ring.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the lactam moiety.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Versatile Intermediate for Future Discoveries
This compound stands as a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic placement of a reactive chlorine handle on the privileged 1,8-naphthyridine scaffold provides a gateway to a vast chemical space of potential therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in the ongoing quest for novel and effective treatments for a range of human diseases.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates known information with predicted properties and data from closely related structural analogs to offer a robust profile for research and development applications.
Molecular Identity and Structure
This compound is a bicyclic heteroaromatic compound. The core structure consists of a fused pyridine and a dihydropyridinone ring, with a chlorine substituent on the pyridine ring. This substitution pattern is crucial for its chemical reactivity and potential biological activity.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 76629-10-2 | [1] |
| PubChem CID | 12619150 | [2] |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Canonical SMILES | C1CC(=O)C2=NC=CC(=C2N1)Cl | N/A |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value (Target Compound) | Value for 7-chloro-1,8-naphthyridin-4(1H)-one (Unsaturated Analog) | Source |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | 404.688 °C at 760 mmHg | [3] |
| Density | Not available | 1.419 g/cm³ | [3] |
| LogP | Not available | 1.9888 | [3] |
| pKa | Not available | Not available | |
| Solubility | Not available | Not available | |
| Polar Surface Area | Not available | 46.01 Ų | [3] |
| Refractive Index | Not available | 1.616 | [3] |
Expert Insights: The presence of the chloro group and the amide functionality suggests that the molecule will exhibit moderate polarity. The dihydropyridinone ring introduces a degree of conformational flexibility compared to its fully aromatic counterpart. The predicted high boiling point for the unsaturated analog suggests that the target compound will also have a relatively high boiling point due to its polar nature and potential for intermolecular hydrogen bonding via the N-H group and the carbonyl oxygen.
Spectroscopic Profile (Predicted)
Detailed experimental spectra for this compound are not currently published. The following represents a predicted spectroscopic profile based on computational modeling and analysis of related structures.[4][5][6][7][8]
¹H NMR (Predicted):
-
Aromatic Protons (Pyridine Ring): Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at positions 5 and 6. The proton at C6, being adjacent to the electron-withdrawing chlorine atom, is expected to appear further downfield.
-
Methylene Protons (Dihydropyridinone Ring): Two triplets are anticipated in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the methylene protons at C2 and C3. The protons at C3, being adjacent to the carbonyl group, will likely be deshielded and appear further downfield than the C2 protons.
-
Amine Proton: A broad singlet corresponding to the N1-H proton is expected, with its chemical shift being dependent on solvent and concentration.
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm) is expected for the C4 carbonyl carbon.
-
Aromatic Carbons: Signals for the carbons of the pyridine ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine atom (C7) will be significantly influenced.
-
Aliphatic Carbons: Two signals in the upfield region (δ 20-50 ppm) are anticipated for the C2 and C3 methylene carbons.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch: A peak in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.
-
C=C and C=N Stretches: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 182, with a characteristic M+2 isotope peak at m/z 184 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.
-
Fragmentation: Common fragmentation pathways may involve the loss of CO, Cl, or cleavage of the dihydropyridinone ring.
Synthesis and Reactivity
While a specific, detailed synthesis for this compound is not explicitly documented in readily available literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of related 1,8-naphthyridinone cores.[9][10][11][12] A common and effective approach is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a β-keto ester or a similar carbonyl compound.
Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: A General Approach to Synthesis
This protocol is a generalized procedure based on the synthesis of similar 2,3-dihydro-1,8-naphthyridin-4(1H)-ones and should be optimized for the specific target molecule.
-
Amide Formation:
-
To a solution of 2-amino-6-chloropyridine in a suitable aprotic solvent (e.g., toluene or xylene), add an equimolar amount of β-alanine ethyl ester.
-
Heat the mixture under reflux with a Dean-Stark trap to remove the ethanol formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude amide intermediate may be purified by column chromatography or used directly in the next step.
-
-
Intramolecular Cyclization (Friedländer Annulation):
-
Add the crude amide intermediate to a dehydrating/condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Heat the mixture at an elevated temperature (typically 100-150 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
-
Self-Validation and Causality: The choice of a strong acid catalyst like PPA or Eaton's reagent is critical for promoting the intramolecular electrophilic aromatic substitution required for the cyclization step. The high temperature provides the necessary activation energy for this ring-closing reaction. The workup procedure involving quenching with ice and neutralization is essential for both safety and effective product isolation.
Reactivity Insights:
The chemical reactivity of this compound is dictated by its functional groups:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles. This provides a handle for further functionalization of the molecule.[13]
-
N-Alkylation/Acylation: The secondary amine in the dihydropyridinone ring (N1) can be alkylated or acylated to introduce various substituents.
-
Carbonyl Chemistry: The ketone at the 4-position can potentially undergo reactions typical of carbonyl compounds, although its reactivity might be modulated by the adjacent aromatic system.
-
Aromatic Ring Chemistry: The pyridine ring can undergo electrophilic substitution, although the presence of the electron-withdrawing chloro group and the fused ring system will influence the regioselectivity.
Applications in Drug Discovery and Development
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[14][15][16][17][18]
Potential Therapeutic Areas:
-
Oncology: Many 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.[17]
-
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties.[14]
-
Antibacterial: The naphthyridine core is a key component of some quinolone antibiotics.[19]
-
Central Nervous System (CNS) Disorders: The scaffold has been explored for its potential in treating various CNS conditions.
The specific substitution pattern of this compound, with its chloro-substituent and partially saturated ring, offers a unique chemical space for the design of novel therapeutic agents. The chlorine atom can serve as a key site for modification to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising heterocyclic building block for drug discovery and development. While direct experimental data is limited, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and insights into its potential applications. Further experimental characterization of this compound is warranted to fully elucidate its chemical and biological profile.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | C8H7ClN2O | CID 12619150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 5. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- 8. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 11. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0 [smolecule.com]
- 14. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) [1,2,4]triazolo[4,3-a][1, 8]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ossila.com [ossila.com]
A-Z Guide to the Synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one from Substituted N-(pyridin-2-yl) Acetamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely employed synthetic route to 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis originates from the strategic manipulation of substituted N-(pyridin-2-yl) acetamide-type precursors, specifically through an acid-catalyzed intramolecular cyclization. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Strategic Overview: The Intramolecular Cyclization Approach
The core of this synthetic strategy lies in the construction of the bicyclic 1,8-naphthyridinone system through an intramolecular ring-closing reaction. The overall transformation can be conceptualized as a two-stage process starting from a readily available substituted pyridine.
Stage 1: Formation of the Cyclization Precursor
The journey begins with 2-amino-4-chloropyridine.[1][2][3] This starting material undergoes a crucial reaction to append the necessary side chain that will form the second ring. This is typically achieved via a Michael addition reaction with an acrylic acid derivative, such as ethyl acrylate. This reaction forms an N-(4-chloropyridin-2-yl)-β-alanine ethyl ester, which is the key substituted N-(pyridin-2-yl) propionamide (an acetamide derivative) precursor.
Stage 2: Acid-Catalyzed Intramolecular Cyclization
The N-(4-chloropyridin-2-yl)-β-alanine ethyl ester is then subjected to strong acid catalysis, most commonly with polyphosphoric acid (PPA).[4] The PPA serves as both a catalyst and a dehydrating agent, promoting an intramolecular Friedel-Crafts-type acylation. The ester carbonyl group is activated by the acid, and the electron-rich pyridine ring acts as the nucleophile, attacking the activated carbonyl to forge the new carbon-carbon bond and complete the six-membered ring, yielding the target this compound.
Below is a diagram illustrating the overall synthetic workflow.
Caption: High-level overview of the two-stage synthesis.
Mechanistic Insights: The Role of Polyphosphoric Acid
The success of the cyclization step hinges on the unique properties of polyphosphoric acid (PPA). PPA is a polymeric mixture of phosphoric acids and acts as a potent Brønsted acid and dehydrating agent.
The proposed mechanism for the PPA-catalyzed cyclization is as follows:
-
Protonation of the Carbonyl: The ester carbonyl oxygen of the N-(4-chloropyridin-2-yl)-β-alanine ethyl ester is protonated by PPA. This significantly increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Electrophilic Attack: The electron-rich C-3 position of the pyridine ring acts as a nucleophile and attacks the highly electrophilic carbonyl carbon. This is the key ring-forming step. The chloro-substituent at the 4-position of the pyridine ring directs this attack to the C-3 position.
-
Rearomatization and Elimination: The resulting intermediate undergoes deprotonation to restore the aromaticity of the pyridine ring. Subsequently, the ethoxy group of the original ester is eliminated as ethanol, facilitated by the high temperature and the dehydrating nature of PPA. This yields the stable 2,3-dihydro-1,8-naphthyridin-4(1H)-one ring system.
The following diagram provides a visual representation of this proposed mechanism.
Caption: Proposed mechanism for the PPA-catalyzed cyclization.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific scale and laboratory conditions.
Part A: Synthesis of Ethyl 3-((4-chloropyridin-2-yl)amino)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chloropyridine (1.0 eq), ethyl acrylate (1.5 eq), and a suitable solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield ethyl 3-((4-chloropyridin-2-yl)amino)propanoate as a solid or viscous oil.
-
Part B: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, place the ethyl 3-((4-chloropyridin-2-yl)amino)propanoate (1.0 eq) obtained from Part A.
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material) to the flask. The mixture will be viscous.
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring for 2-6 hours. The reaction progress can be monitored by TLC by carefully taking a small aliquot, quenching it with water, and extracting with an organic solvent.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to approximately 80-90 °C.
-
Carefully and slowly pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic aqueous solution with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure this compound.
-
| Parameter | Recommendation | Rationale |
| Cyclization Temperature | 120-150 °C | Ensures sufficient energy for the intramolecular cyclization to occur. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition. |
| PPA Quantity | 10-20 wt. eq. | A sufficient excess of PPA is required to act as both the solvent and the catalyst, ensuring the reaction goes to completion. |
| Reaction Time | 2-6 hours | Adequate time is needed for the cyclization to complete. Monitoring by TLC is crucial to determine the optimal reaction endpoint. |
| Quenching | Pouring onto ice | The highly exothermic hydrolysis of PPA is controlled by pouring it onto ice, preventing a dangerous temperature increase and facilitating product precipitation. |
| Neutralization | pH 7-8 | Ensures the product, which may be protonated in the acidic work-up, is in its free base form for efficient isolation. |
Critical Parameters and Expert Insights
-
Purity of Starting Materials: The purity of the 2-amino-4-chloropyridine is critical. Impurities can lead to side reactions and complicate the purification of the final product.
-
Moisture Control: Polyphosphoric acid is hygroscopic. The reaction should be carried out under anhydrous conditions to ensure the effectiveness of the PPA.
-
Stirring: Due to the high viscosity of the PPA mixture, efficient and powerful mechanical stirring is essential to ensure proper mixing and heat transfer throughout the reaction.
-
Safety Precautions: Concentrated acids like PPA are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching and neutralization steps should be performed in a well-ventilated fume hood as they can be exothermic.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the ketone and the N-H stretch of the amide.
-
Melting Point: To assess the purity of the final product.
Conclusion
The synthesis of this compound from 2-amino-4-chloropyridine via an N-(pyridin-2-yl) acetamide-type intermediate is a reliable and scalable method. The key to this synthesis is the efficient PPA-catalyzed intramolecular cyclization. By carefully controlling the reaction parameters and adhering to the outlined protocol, researchers can successfully synthesize this valuable heterocyclic scaffold for further applications in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-4-chloropyridine | 19798-80-2 [chemicalbook.com]
- 4. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery, belonging to the broader class of naphthyridines known for their diverse biological activities.[1][2] The precise elucidation of its molecular structure is a prerequisite for understanding its chemical reactivity, and for the development of structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous structural confirmation of this molecule.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As of the time of this writing, detailed experimental spectra for this specific compound are not widely available in the public domain. Therefore, this document will focus on a theoretical analysis of the expected spectroscopic signatures based on its chemical structure, supported by data from analogous compounds.[3][4] Furthermore, it will outline the standard methodologies for acquiring such data.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound is presented below. A thorough understanding of this structure is essential for predicting and interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Doublet | 1H | H-5 | Aromatic proton adjacent to a nitrogen atom, expected to be deshielded. |
| ~6.8 | Doublet | 1H | H-6 | Aromatic proton ortho to the chlorine atom. |
| ~3.5 | Triplet | 2H | H-2 | Methylene protons adjacent to the carbonyl group. |
| ~2.8 | Triplet | 2H | H-3 | Methylene protons adjacent to the amide nitrogen. |
| ~10.5 | Singlet (broad) | 1H | N-H | Amide proton, chemical shift can be variable and concentration-dependent. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to observe the exchangeable N-H proton.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-4 | Carbonyl carbon, highly deshielded. |
| ~158 | C-7 | Aromatic carbon bonded to chlorine. |
| ~150 | C-8a | Quaternary aromatic carbon adjacent to nitrogen. |
| ~138 | C-5 | Aromatic CH carbon. |
| ~115 | C-4a | Quaternary aromatic carbon. |
| ~110 | C-6 | Aromatic CH carbon. |
| ~40 | C-2 | Methylene carbon adjacent to the carbonyl group. |
| ~30 | C-3 | Methylene carbon adjacent to the amide nitrogen. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 100 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ 39.52 ppm).
Caption: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H stretch (amide) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (amide) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretches (aromatic ring) |
| ~1100 | Medium | C-N stretch |
| ~750 | Strong | C-Cl stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 182 (for ³⁵Cl) and 184 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Key Fragments:
-
m/z = 154: Loss of CO (M - 28)
-
m/z = 147: Loss of Cl (M - 35)
-
Further fragmentation of the naphthyridine ring system.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Setup: Utilize a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
Caption: A simplified, hypothetical fragmentation pathway for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous structural elucidation of this compound. While experimental data is not currently widespread, the predicted spectroscopic features outlined in this guide provide a robust framework for researchers to confirm the identity and purity of this compound. The provided experimental protocols represent standard methodologies that can be readily implemented in a modern analytical laboratory.
References
- 1. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its journey from a relatively obscure chemical entity to a "privileged scaffold" is a testament to serendipitous discovery, systematic chemical exploration, and a deepening understanding of its diverse biological activities. This technical guide provides a comprehensive exploration of the discovery and history of 1,8-naphthyridine derivatives, detailing the key scientific milestones, the evolution of synthetic strategies, and the ever-expanding scope of their therapeutic applications.
A Serendipitous Beginning: From Obscurity to Antibacterial Pioneer
The story of 1,8-naphthyridine begins in the early 20th century. The first documented synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927.[1][2][3][4] However, this initial discovery did not immediately spark widespread interest in the scientific community. For decades, the 1,8-naphthyridine ring system remained a subject of academic curiosity with little perceived practical application.
The turning point arrived in 1962 with the landmark discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] In a classic example of serendipity in science, nalidixic acid was identified as a byproduct during the synthesis of the antimalarial drug, chloroquine.[1][5] This accidental discovery unveiled the potent antibacterial activity of the 1,8-naphthyridine core, particularly against Gram-negative bacteria.[1] Nalidixic acid became the first quinolone antibiotic, though technically a naphthyridone, and was introduced for the treatment of urinary tract infections.[1] This pivotal moment thrust the 1,8-naphthyridine scaffold into the pharmaceutical spotlight and laid the foundation for the development of the vast and clinically crucial family of quinolone and fluoroquinolone antibiotics.
The Evolution of a Pharmacophore: A Timeline of Key Discoveries
The discovery of nalidixic acid triggered a cascade of research and development efforts that have continued for over six decades. The following timeline highlights the major milestones in the history of 1,8-naphthyridine derivatives:
| Year | Discovery | Significance |
| 1927 | First synthesis of the 1,8-naphthyridine core by Koller's group.[1][2][3][4] | Initial academic synthesis of the foundational scaffold. |
| 1962 | Discovery of nalidixic acid by George Y. Lesher and colleagues.[1] | The first antibacterial agent of its class, establishing the therapeutic potential of the 1,8-naphthyridine core. |
| 1970s-1980s | Development of fluoroquinolone antibiotics. | Introduction of fluorine atoms and other substituents to the core structure, leading to a broader spectrum of activity and improved pharmacokinetic profiles. |
| 2000s-Present | Expansion into diverse therapeutic areas. | Exploration of 1,8-naphthyridine derivatives as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, solidifying its status as a privileged scaffold.[6][7][8][9] |
Crafting the Core: Key Synthetic Methodologies
The exploration of the vast chemical space of 1,8-naphthyridine derivatives has been made possible by the development of robust and versatile synthetic methods. Two of the most fundamental and widely employed strategies are the Friedländer Annulation and the Gould-Jacobs Reaction.
The Friedländer Annulation: A Direct and Efficient Approach
The Friedländer synthesis is a cornerstone for the construction of the 1,8-naphthyridine ring system.[1] It involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. This reaction is typically catalyzed by an acid or a base and proceeds via a condensation followed by a cyclodehydration to yield the aromatic 1,8-naphthyridine core.
Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [2][5]
This protocol outlines an environmentally friendly approach to the Friedländer synthesis.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Deionized water
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 2-aminonicotinaldehyde (1 equivalent) and acetone (3 equivalents) in deionized water.
-
Add a catalytic amount of choline hydroxide (1 mol%).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure 2-methyl-1,8-naphthyridine.
The Gould-Jacobs Reaction: A Stepwise Construction
The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-1,8-naphthyridine-3-carboxylates, which are key intermediates in the synthesis of many biologically active derivatives, including nalidixic acid.[10] The reaction proceeds in a stepwise manner, beginning with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Experimental Protocol: Synthesis of Nalidixic Acid (A Case Study)
The synthesis of nalidixic acid serves as a prime example of the application of the Gould-Jacobs reaction.
Step 1: Synthesis of Diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate [11][12][13]
-
Combine 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.[14][15][16]
-
Heat the mixture, typically under reflux, to drive the condensation reaction and elimination of ethanol.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and isolate the crude product. Purification can be achieved by recrystallization or chromatography.
Step 2: Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate [17][18][19][20]
-
Heat the intermediate from Step 1 in a high-boiling solvent, such as diphenyl ether, to a high temperature (e.g., 250°C).
-
The high temperature induces an intramolecular cyclization to form the 1,8-naphthyridine ring system.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Collect the solid product by filtration and wash with a suitable solvent.
Step 3: N-Alkylation with Ethyl Iodide [21][22]
-
Dissolve the product from Step 2 in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate).
-
Add ethyl iodide and heat the reaction mixture to effect the alkylation at the N-1 position of the naphthyridine ring.
-
After the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration and purify as needed.
Step 4: Hydrolysis to Nalidixic Acid [23]
-
Suspend the ethyl ester from Step 3 in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylic acid.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate nalidixic acid.
-
Collect the final product by filtration, wash with water, and dry.
A Spectrum of Biological Activities: Beyond Antibacterial Action
While the initial fame of 1,8-naphthyridines was built on their antibacterial prowess, subsequent research has unveiled a remarkable diversity of biological activities, establishing this scaffold as a truly privileged structure in drug discovery.[6][7][8][9]
Anticancer Activity: A Multifaceted Approach
A significant number of 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts that target DNA gyrase, certain 1,8-naphthyridine derivatives inhibit human topoisomerases. These enzymes are crucial for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis in cancer cells.
-
Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are key regulators of cell growth, proliferation, and survival. By targeting specific kinases that are often dysregulated in cancer, these compounds offer a more targeted approach to cancer therapy.
Quantitative Data: In Vitro Anticancer Activity of 1,8-Naphthyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 1,8-naphthyridine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 10c | MCF7 (Breast) | 1.47 | [5] |
| Derivative 8d | MCF7 (Breast) | 1.62 | [5] |
| Derivative 4d | MCF7 (Breast) | 1.68 | [5] |
| Derivative 10f | MCF7 (Breast) | 2.30 | [5] |
| Derivative 8b | MCF7 (Breast) | 3.19 | [5] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [14][16] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [14][16] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [14][16] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [14][16] |
| Compound 29 | SW620 (Colon) | 1.4 | [14][16] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [10] |
| Compound 17 | KB (Oral) | 3.7 | [10] |
| Compound 22 | SW-620 (Colon) | 3.0 | [10] |
| Compound 16 | HeLa (Cervical) | 0.7 | [1] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [1] |
| Compound 16 | PC-3 (Prostate) | 5.1 | [1] |
Antiviral Activity: A Promising Frontier
The antiviral potential of 1,8-naphthyridine derivatives is a rapidly growing area of research.[24][25] These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV).[24][26] The mechanisms of antiviral action are diverse and can include:
-
Inhibition of Viral Entry: Some derivatives can interfere with the initial stages of viral infection by preventing the virus from entering host cells.[27]
-
Inhibition of Viral Polymerases: Similar to their antibacterial and anticancer activities, certain 1,8-naphthyridine derivatives can target and inhibit viral polymerases, which are essential for the replication of the viral genome.[28][29]
-
Inhibition of Viral Integrase: For retroviruses like HIV, integrase is a crucial enzyme for integrating the viral DNA into the host genome. Some 1,8-naphthyridine derivatives have been shown to inhibit this enzyme.[30]
Antimicrobial Activity: Building on a Strong Foundation
Beyond the foundational work on nalidixic acid, research into the antimicrobial properties of 1,8-naphthyridine derivatives continues to yield new insights. The primary mechanism of action for their antibacterial effect is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.
Quantitative Data: In Vitro Antimicrobial Activity of 1,8-Naphthyridine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected 1,8-naphthyridine derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 44a-b, 45a-b | S. aureus | 6-7 (mM) | [31] |
| Compound 31b, 31f | B. subtilis (resistant) | IC50 1.7-13.2 | [31] |
| Compound 63b, 63d | S. aureus, E. coli | 35.5-75.5 | [31] |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | [15] |
| ANC-2, ANA-1, ANA 6-8, ANA-10 | M. tuberculosis H37Rv | 12.5 | [15] |
Conclusion: A Scaffold with a Bright Future
The journey of 1,8-naphthyridine derivatives from an obscure heterocyclic compound to a privileged scaffold in drug discovery is a compelling narrative of scientific progress. The serendipitous discovery of nalidixic acid's antibacterial properties was the catalyst that ignited decades of intensive research, leading to the development of life-saving fluoroquinolone antibiotics and the exploration of a vast array of other therapeutic applications. The versatility of its synthesis and the remarkable breadth of its biological activities, including potent anticancer and antiviral effects, ensure that the 1,8-naphthyridine core will remain a focal point for innovation in medicinal chemistry for years to come. As our understanding of disease biology deepens, this remarkable scaffold is poised to yield a new generation of targeted and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | SIELC Technologies [sielc.com]
- 12. Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | C14H18N2O4 | CID 83264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DIETHYL 2-(((6-METHYL-2-PYRIDINYL)AMINO)METHYLENE)MALONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. Page loading... [guidechem.com]
- 15. alkalimetals.com [alkalimetals.com]
- 16. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | 13250-96-9 | NAA25096 [biosynth.com]
- 19. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | 13250-96-9 [chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | CID 118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 24. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. alliedacademies.org [alliedacademies.org]
- 29. mdpi.com [mdpi.com]
- 30. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
The Ascendant Therapeutic Potential of Chlorinated Naphthyridinones: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking a Privileged Scaffold
Within the intricate landscape of medicinal chemistry, the naphthyridinone core has long been recognized as a "privileged scaffold"—a molecular framework that consistently yields compounds with diverse and potent biological activities.[1] The strategic introduction of chlorine atoms to this versatile structure has emerged as a powerful approach to modulate and enhance these therapeutic properties, giving rise to a compelling class of molecules: the chlorinated naphthyridinones. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and underlying mechanisms of action of these compounds, offering a technical resource for researchers, scientists, and drug development professionals poised to harness their potential. We will delve into the causality behind experimental design, present validated protocols, and visualize the complex signaling pathways influenced by these promising therapeutic agents.
The Strategic Role of Chlorination in Naphthyridinone Synthesis
The introduction of chlorine atoms into the naphthyridinone scaffold is a pivotal synthetic strategy that can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can profoundly impact the compound's biological activity and pharmacokinetic profile.
A notable and efficient method for the synthesis of chlorinated naphthyridinones is the Vilsmeier-Haack reaction.[2][3] This reaction allows for the regioselective formylation and chlorination of activated aromatic and heteroaromatic compounds. For instance, the treatment of various substituted N-(pyridin-2-yl) acetamides with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide) can yield 2-chloro-1,8-naphthyridine-3-carbaldehydes.[2][3] These chlorinated intermediates serve as versatile precursors for a wide array of further chemical modifications, enabling the generation of diverse libraries of chlorinated naphthyridinone derivatives for biological screening.[2]
The rationale behind employing chlorination extends beyond simply creating synthetic handles. The electronegativity and size of the chlorine atom can lead to enhanced binding interactions with target proteins, potentially through halogen bonding or by influencing the overall conformation of the molecule to better fit into an active site. This strategic placement of chlorine is a key consideration in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
Chlorinated naphthyridinones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes that drive cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A primary mode of anticancer activity for many chlorinated naphthyridinones is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous cancers. Several chlorinated naphthyridinone derivatives have been designed and synthesized as potent c-Met kinase inhibitors.[1][6] For example, a novel 2,7-naphthyridinone-based MET kinase inhibitor, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one, has been identified with favorable in vitro potency and oral bioavailability.[1]
PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in cancer. While direct inhibition of the PI3K/Akt/mTOR pathway by chlorinated naphthyridinones is an area of ongoing investigation, the inhibition of upstream receptor tyrosine kinases like c-Met can indirectly lead to the downregulation of this pathway.
Signaling Pathway Diagram: c-Met Inhibition by Chlorinated Naphthyridinones
Caption: Inhibition of the c-Met signaling pathway by a chlorinated naphthyridinone.
Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[5] By inhibiting these enzymes, anticancer agents can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. Certain naphthyridinone derivatives have been shown to exert their cytotoxic effects through the inhibition of topoisomerase II.[5] The planar structure of the naphthyridinone core allows it to intercalate into the DNA, stabilizing the topoisomerase II-DNA cleavage complex and preventing the re-ligation of the DNA strands. The presence of a chlorine atom can further enhance this interaction.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of chlorinated naphthyridinones is quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one (Compound 8) | c-Met Kinase | 0.0098 | [6] |
| 23a (a derivative of Compound 8) | c-Met Kinase | 0.0071 | [6] |
| Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic Cancer) | 0.41 | [8] |
| Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [8] |
| Halogenated 1,8-naphthyridine-3-carboxamide (Compound 36) | PA-1 (Ovarian Cancer) | 1.19 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effect of a compound on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chlorinated naphthyridinone compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[9]
Experimental Workflow: MTT Assay
Caption: A stepwise workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Chlorinated naphthyridinones have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A key mechanism underlying the antibacterial activity of many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating daughter chromosomes following replication. The chlorinated naphthyridinone compounds can bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, ultimately leading to the accumulation of double-strand breaks.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of chlorinated naphthyridinones is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine with chloro substituent (63b, 63d) | S. aureus, E. coli | 35.5 - 75.5 | [10] |
| 3-{6-(2-chlorophenyl)-1,2,4-triazolo[3,4-b][2][3][9]thiadiazol-3-yl}-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (16a) | Antibacterial activity | Potent | [10] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) | E. coli 06, S. aureus 10, P. aeruginosa 24 | ≥ 1024 (synergistic with fluoroquinolones) | [11] |
Experimental Protocol: Bacterial DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
Principle: DNA gyrase, in the presence of ATP, converts relaxed circular DNA into a supercoiled form. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the chlorinated naphthyridinone compound at various concentrations.
-
Enzyme Addition: Add purified bacterial DNA gyrase to the reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Protein Digestion (Optional): Treat the samples with proteinase K to remove the enzyme.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization: Visualize the DNA bands under UV light. The inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.
Antiviral Activity: Combating Viral Pathogens
Certain chlorinated naphthyridinones have also demonstrated promising activity against viral pathogens, particularly human cytomegalovirus (HCMV), a member of the herpesvirus family that can cause severe disease in immunocompromised individuals.
Mechanism of Action: Targeting Viral Replication
The precise antiviral mechanism of action for many chlorinated naphthyridinones is still under investigation, but it is believed to involve the inhibition of key viral enzymes or processes essential for viral replication. For some 1,6-naphthyridine derivatives active against HCMV, it has been suggested that their mechanism is novel and does not target the same viral proteins as existing anti-HCMV drugs like ganciclovir.[12] This is a significant advantage, as it suggests these compounds may be effective against drug-resistant viral strains.
Quantitative Data: In Vitro Antiviral Activity
The antiviral activity of these compounds is often measured by their 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%.
| Compound Class | Virus | EC50 (ng/mL) | Reference |
| 1,6-naphthyridine-2-carboxylic acid benzylamides (13a-13d) | HCMV | Potent activity | [13] |
Experimental Protocol: HCMV Plaque Reduction Assay
This assay is a standard method for determining the susceptibility of HCMV to antiviral compounds.
Principle: The assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of susceptible cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human fibroblast cells (e.g., MRC-5 or HFF-1) in 24-well plates and grow them to confluence.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of HCMV.
-
Compound Addition: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the chlorinated naphthyridinone compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, allowing plaques to form.
-
Plaque Visualization: Fix the cells with formalin and stain them with a dye such as crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is then determined from the dose-response curve.[4]
Structure-Activity Relationships: Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective chlorinated naphthyridinone derivatives.[4][5][14] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
For anticancer naphthyridinone derivatives, key structural features that have been found to influence cytotoxicity include:
-
Substituents on the Naphthyridinone Core: The position and nature of substituents on the naphthyridinone ring system can significantly impact activity. For example, in a series of 2-aryl-1,8-naphthyridin-4-ones, certain substitutions on the aryl ring led to enhanced cytotoxicity.
-
The Role of Halogens: The presence and position of chlorine or other halogens can be critical. In some cases, halogenation leads to a marked increase in potency.[8]
-
Side Chains: The nature of side chains attached to the core structure can influence factors such as solubility, cell permeability, and target binding affinity.
By elucidating these relationships, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to improved drug candidates.
Future Directions and Conclusion
Chlorinated naphthyridinones represent a highly promising class of compounds with a broad spectrum of potential therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents warrants further investigation and development. Future research in this area should focus on:
-
Elucidation of Novel Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for their optimization and clinical translation.
-
Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be carefully optimized to ensure they are effective and safe in vivo.
-
Combating Drug Resistance: The potential for chlorinated naphthyridinones to overcome existing drug resistance mechanisms, particularly in the contexts of cancer and infectious diseases, is a particularly exciting avenue for future research.
References
- 1. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 11. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones [kjpp.net]
The Strategic Intermediate: A Technical Guide to 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules. While not typically an end-stage therapeutic agent itself, its strategic importance lies in its role as a key intermediate in the development of novel drug candidates. The inherent chemical functionalities of this naphthyridinone core, particularly the reactive chlorine atom, provide a launchpad for extensive chemical modifications, enabling the exploration of vast chemical spaces. This guide delves into the synthesis, chemical properties, and, most importantly, the application of this compound as a foundational building block in medicinal chemistry, with a focus on its utility in crafting next-generation therapeutics.
Introduction: The Unseen Workhorse of Naphthyridine Chemistry
The 1,8-naphthyridine skeleton is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this important class of heterocycles, this compound emerges as a crucial, yet often behind-the-scenes, player. Its value is derived not from its own biological potency, but from its chemical tractability as a precursor. The chloro-substituent at the 7-position is a key feature, acting as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the systematic modification of the naphthyridine core, a fundamental strategy in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of drug candidates. This technical guide will illuminate the chemistry of this important intermediate and showcase its role in the synthesis of advanced derivatives with therapeutic potential.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| CAS Number | 76629-10-2 | [2] |
| Appearance | Off-white to pale yellow solid (predicted) | General chemical knowledge |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General chemical knowledge |
Synthesis of the Core Scaffold
Conceptual Synthetic Pathway
The proposed synthesis involves the condensation of a substituted aminopyridine with a suitable three-carbon electrophile, followed by a thermally induced cyclization.
Caption: Conceptual synthetic pathway for this compound.
Rationale Behind the Experimental Choices
-
Starting Materials: 2-Amino-6-chloropyridine is a commercially available and logical starting point, providing the chloro-substituted pyridine ring. Diethyl (ethoxymethylene)malonate is a common and effective three-carbon component for this type of cyclization.
-
Condensation: The initial reaction is a nucleophilic substitution where the amino group of the pyridine attacks the electrophilic carbon of the malonate derivative. This reaction is typically carried out at elevated temperatures.
-
Thermal Cyclization: The subsequent intramolecular cyclization to form the naphthyridinone ring requires significant heat. High-boiling solvents like Dowtherm A are often employed to achieve the necessary reaction temperatures.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the carboxylic acid, which can then be decarboxylated, usually by heating, to yield the core naphthyridinone.
-
Reduction: The final step involves the reduction of the C2-C3 double bond. This can be achieved through catalytic hydrogenation, for example, using hydrogen gas and a palladium on carbon catalyst.
The Role as a Versatile Chemical Intermediate
The true utility of this compound is realized in its role as a precursor to more complex and biologically active molecules. The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents.
Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of derivatives from the core intermediate.
Applications in the Synthesis of Bioactive Molecules
The 1,8-naphthyridine scaffold, accessible from intermediates like this compound, is a cornerstone in the development of various therapeutic agents.
Anticancer Agents
Numerous 1,8-naphthyridine derivatives have demonstrated potent anticancer activity.[3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The ability to modify the 7-position of the naphthyridine ring is crucial for tuning the selectivity and potency of these inhibitors.
Anti-inflammatory Agents
The 1,8-naphthyridine core is also found in compounds with significant anti-inflammatory properties.[3] These derivatives can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines. The diverse substituents that can be introduced at the 7-position allow for the fine-tuning of their activity against specific inflammatory targets.
Experimental Protocols: Synthesis of a Representative Derivative
The following is a representative protocol for the synthesis of a 7-amino-substituted derivative from this compound, illustrating its utility as a chemical intermediate.
Protocol: Synthesis of 7-(pyrrolidin-1-yl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or 1,4-dioxane) in a sealed reaction vessel, add pyrrolidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-(pyrrolidin-1-yl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound stands as a testament to the principle that the value of a chemical compound is not always defined by its intrinsic biological activity. Its significance lies in its enabling role as a versatile and strategically important intermediate. The chemical reactivity of its chloro-substituent provides a gateway for the synthesis of diverse libraries of 1,8-naphthyridine derivatives. As researchers continue to explore the therapeutic potential of this privileged scaffold, the demand for and utility of this compound in drug discovery and development is set to endure.
References
- 1. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemistry of a Privileged Scaffold: A Technical Guide to 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one for the Research Professional
The 1,8-naphthyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have shown a remarkable breadth of therapeutic potential, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and neurological.[1][2] Within this important class of molecules, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one stands out as a key intermediate and building block for the synthesis of more complex pharmaceutical agents. This guide provides an in-depth technical overview of its safety, handling, and core chemical considerations for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its safe and effective use in a laboratory setting.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 76629-10-2 | ChemicalBook |
| Molecular Formula | C₈H₇ClN₂O | PubChem |
| Molecular Weight | 182.61 g/mol | PubChem |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in various organic solvents | General Knowledge |
Table 1: Physicochemical Properties of this compound
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classification (Inferred):
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][4]
Pictograms:
The following PPE is mandatory when handling this compound to mitigate the identified risks:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation. |
Table 2: Mandatory Personal Protective Equipment (PPE)
References
Methodological & Application
The Versatile Scaffold: Harnessing 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one for Modern Drug Discovery
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This application note focuses on a key derivative, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one , and its analogs, providing a comprehensive guide for researchers and drug development professionals. We will delve into the synthetic strategies, key therapeutic applications, and detailed protocols for biological evaluation, underscoring the immense potential of this chemical entity in developing novel therapeutics for a range of human diseases.
The Strategic Importance of the 1,8-Naphthyridin-4-one Core
The 1,8-naphthyridine framework, a bicyclic system containing two nitrogen atoms, offers a unique three-dimensional architecture that allows for diverse functionalization. The presence of the chloro group at the 7-position of the dihydro-1,8-naphthyridin-4-one core provides a reactive handle for further chemical modifications, enabling the exploration of extensive chemical space and the fine-tuning of pharmacological properties. This versatility has led to the discovery of potent and selective modulators of various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[3][4]
Synthetic Strategies: Building the 1,8-Naphthyridin-4-one Scaffold
The construction of the 1,8-naphthyridin-4-one core is most commonly achieved through the Gould-Jacobs reaction, a robust and versatile method for the synthesis of 4-hydroxyquinolines and their aza-analogs.[5][6] This reaction involves the condensation of an aminopyridine derivative with a malonic ester derivative, followed by a thermal cyclization.
Representative Synthesis of this compound
This protocol outlines a plausible synthetic route to the title compound, adapted from the principles of the Gould-Jacobs reaction.
Step 1: Condensation of 2,6-diaminopyridine with diethyl ethoxymethylenemalonate (DEEM)
A mixture of 2,6-diaminopyridine and diethyl ethoxymethylenemalonate is heated, leading to the formation of an enamine intermediate.
Step 2: Thermal Cyclization
The intermediate undergoes thermal cyclization at high temperatures to form the 1,8-naphthyridine ring system.
Step 3: Chlorination
The resulting 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one is then converted to the 7-chloro derivative using a suitable chlorinating agent, such as phosphorus oxychloride.
Therapeutic Applications and Biological Evaluation Protocols
The 7-chloro-1,8-naphthyridin-4-one scaffold has demonstrated significant promise in several therapeutic areas. Below, we explore some of the key applications and provide detailed protocols for their biological evaluation.
Anticancer Activity
Numerous 1,8-naphthyridine derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines.[3][7] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerase II and various protein kinases.[7]
1,8-Naphthyridine derivatives can induce apoptosis in cancer cells through multiple pathways. Some derivatives act as topoisomerase II inhibitors, interfering with DNA replication and leading to cell cycle arrest and apoptosis. Others have been shown to inhibit protein kinases that are crucial for cancer cell signaling and survival.
Caption: Anticancer mechanism of 1,8-naphthyridine derivatives.
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 7-chloro-1,8-naphthyridin-4-one derivative in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
| Compound | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |
| Derivative 1 | 2.6 | 1.5 | 2.7 |
| Derivative 2 | 2.3 | 0.8 | 11.4 |
| Derivative 3 | 0.7 | 0.1 | 5.1 |
| Table 1: Cytotoxicity of selected 1,8-naphthyridine derivatives in human cancer cell lines.[7] |
Anti-inflammatory Activity
The 1,8-naphthyridine scaffold is also a promising starting point for the development of novel anti-inflammatory agents.[8][9] Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[10]
The anti-inflammatory effects of 1,8-naphthyridine derivatives are often attributed to their ability to suppress the activation of key inflammatory signaling pathways, such as the NF-κB pathway. This leads to a reduction in the expression of pro-inflammatory genes and a decrease in the production of inflammatory mediators.
Caption: Anti-inflammatory mechanism of 1,8-naphthyridine derivatives.
This protocol measures the inhibitory effect of a test compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-chloro-1,8-naphthyridin-4-one derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of each Griess reagent component.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Cannabinoid Receptor Modulation
Derivatives of the 1,8-naphthyridin-4-one scaffold have been identified as potent and selective ligands for cannabinoid receptors (CB1 and CB2).[4][11] This opens up avenues for the development of therapeutics for a variety of conditions, including pain, inflammation, and neurological disorders.
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for CB1 and CB2 receptors.
Caption: Workflow for a cannabinoid receptor binding assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[3H]CP-55,940 (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Non-labeled competitor (e.g., WIN 55,212-2) for non-specific binding determination
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]CP-55,940, and varying concentrations of the test compound in binding buffer.
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| Naphthyridinone A | >10000 | 15.3 | >650 |
| Naphthyridinone B | 450 | 8.2 | 55 |
| Naphthyridinone C | 2300 | 5.5 | 418 |
| Table 2: Binding affinities of representative 1,8-naphthyridinone derivatives for cannabinoid receptors.[12] |
Phosphodiesterase 4 (PDE4) Inhibition
Certain 1,8-naphthyridin-4-one derivatives have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in inflammation.[10][13] PDE4 inhibitors are effective in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.
This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibitory activity of a test compound against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescently labeled cAMP) substrate
-
PDE assay buffer
-
Binding agent (e.g., a specific antibody or metal-based reagent that binds to the product, AMP)
-
384-well black plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reaction Setup: In a 384-well plate, add the PDE4 enzyme and the test compound at various concentrations in PDE assay buffer.
-
Initiation: Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the binding agent to stop the reaction and allow it to equilibrate.
-
Measurement: Measure the fluorescence polarization. In the absence of an inhibitor, PDE4 hydrolyzes FAM-cAMP to FAM-AMP, which is then bound by the binding agent, resulting in a high FP signal. An effective inhibitor will prevent this, leading to a low FP signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its synthetic tractability allows for the generation of diverse chemical libraries, while its inherent biological activities across multiple target classes provide a rich starting point for drug development programs. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the potential of this remarkable chemical entity in their quest for new and improved medicines.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Synthetic Chemistry
Introduction: The 1,8-Naphthyridin-4-one Core - A Privileged Scaffold in Drug Discovery
The 1,8-naphthyridine framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a bioisostere of quinoline and is integral to numerous synthetic drugs with a wide array of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1][2] The specific analogue, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, serves as a versatile synthetic intermediate. The chlorine atom at the 7-position is a key functional handle, enabling a variety of cross-coupling and substitution reactions to generate diverse libraries of compounds for drug discovery programs.
These application notes provide a guide for researchers, offering detailed protocols for the synthesis and functionalization of this important chemical entity. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthesis of the Core Scaffold
A foundational step is the reliable synthesis of the starting material. While multiple strategies exist for naphthyridine synthesis, such as the Friedländer annulation, a common and effective approach for this specific scaffold involves the cyclization of a suitably substituted aminopyridine precursor.[3] The following protocol is a representative procedure adapted from established methods for similar heterocyclic systems.
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step process starting from 2,6-diaminopyridine, proceeding through a hydroxy-naphthyridine intermediate which is subsequently chlorinated.
Step 1: Synthesis of 7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one
-
Reaction Principle: This step involves a condensation and cyclization reaction. The specific literature procedure for the synthesis of 7-amino-1,8-naphthyridin-2(1H)-one has been reported, which can be adapted.[4]
-
Procedure:
-
To a solution of 2,6-diaminopyridine in a suitable high-boiling solvent such as Dowtherm A or polyphosphoric acid, add an appropriate three-carbon building block like acrylic acid or a derivative.
-
Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it onto ice or into a cold brine solution to precipitate the product.
-
Filter the solid, wash with water and a non-polar solvent (e.g., hexanes) to remove impurities.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Chlorination to this compound
-
Reaction Principle: This transformation is a Sandmeyer-type reaction where the amino group is converted to a chloro group via a diazonium salt intermediate.
-
Procedure:
-
Suspend the 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Functionalization at the C7-Position
The C7-chloro substituent is the primary site for diversification of the scaffold. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
A. Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for coupling amines with aryl halides.[5] This reaction is critical for introducing a wide range of amino functionalities, which are prevalent in pharmacologically active molecules.
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required to facilitate the reductive elimination step, which is the product-forming step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate is necessary to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
This generalized protocol is based on standard conditions for the amination of chloro-heterocycles.
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and a strong base like cesium carbonate (2.0 equiv).
-
Add the palladium precursor, such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand, for example, Xantphos (4-10 mol%).
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired 7-amino substituted product.
-
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of 7-chloro-1,8-naphthyridin-4-one.
B. Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most versatile methods for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species. This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C7-position.
-
Organoboron Reagent: Arylboronic acids or their pinacol esters are commonly used. They are generally stable to air and moisture, making them convenient to handle.
-
Catalyst System: A Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄, is essential. The choice of ligand can influence reaction efficiency, with phosphine ligands being common.
-
Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
This protocol is a model procedure based on conditions used for the coupling of other chloro-naphthyridines.[6][7]
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent mixture, for example, 1,4-dioxane and an aqueous solution of a base like 2M sodium carbonate.
-
Heat the mixture under an inert atmosphere to 80-100 °C for 6-18 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the 7-aryl-substituted naphthyridinone.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Guide to Its Application as a Synthetic Intermediate
Introduction: The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this privileged class of heterocyclic compounds, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS No. 76629-10-2) emerges as a highly valuable, yet under-documented, synthetic intermediate. Its unique structural features—a reactive chloro-substituent, a nucleophilic secondary amine, and a modifiable keto group—offer a triad of opportunities for molecular elaboration, making it a prime candidate for the synthesis of diverse compound libraries in drug discovery.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the potential applications of this intermediate. While specific, published protocols for this exact molecule are scarce, this document leverages established methodologies for structurally analogous compounds to provide robust, field-proven protocols for its derivatization. The focus will be on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation at the C7 position.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 76629-10-2 | [3] |
| Molecular Formula | C₈H₇ClN₂O | [3] |
| Molecular Weight | 182.61 g/mol | [4] |
| Appearance | Off-white to light yellow solid (typical) | Supplier Data |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General Lab Practice |
Safety Precautions: As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Strategic Application
The synthetic utility of this compound is centered on the reactivity of its C7-chloro group. This bond is amenable to palladium-catalyzed cross-coupling reactions, which allows for the introduction of a wide array of substituents, thereby enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The dihydro-pyridone ring's electronic nature influences the reactivity of the C-Cl bond, making the choice of catalyst, ligand, and base critical for successful transformation.
Application Note I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] For this compound, this reaction provides a direct route to 7-aryl or 7-vinyl substituted derivatives, which are common motifs in biologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst System: The C-Cl bond is notoriously less reactive than C-Br or C-I bonds due to its higher bond dissociation energy. Therefore, catalyst systems employing electron-rich, bulky phosphine ligands are required to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond. Ligands such as XPhos or SPhos are often excellent choices for this type of transformation.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient. The choice of base can also be influenced by the stability of the boronic acid coupling partner.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 7-Aryl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Derivatives
This is a representative protocol based on established methods for challenging aryl chlorides and should be optimized for each specific substrate.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times). Add the catalyst/ligand mixture to the main reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 7-aryl-2,3-dihydro-1,8-naphthyridin-4(1H)-one product.
Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is particularly valuable for synthesizing aryl amines from aryl halides. Applying this methodology to this compound allows for the introduction of a diverse range of primary and secondary amines at the C7 position, a key modification in many kinase inhibitors and other pharmacologically active compounds.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, the inertness of the C-Cl bond necessitates the use of highly active catalyst systems. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often employed. Pre-formed palladium catalysts (G3 or G4 precatalysts) can also offer improved reactivity and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly for less reactive amines.
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, 1,4-dioxane, or tert-amyl alcohol are typically used to ensure the stability of the strongly basic reaction medium.
Logical Relationship: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Detailed Protocol: Synthesis of 7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one Derivatives
This is a representative protocol based on established methods and should be optimized for each specific amine coupling partner.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Catalyst Addition: Add a suitable palladium catalyst and ligand, for example, RuPhos Pd G3 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80-110 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-amino-substituted product.
Conclusion and Future Outlook
This compound represents a versatile and strategically important intermediate for the synthesis of novel compounds in drug discovery. Although detailed synthetic applications of this specific molecule are not yet widely published, its structural analogy to other reactive chloro-heterocycles provides a strong foundation for its successful derivatization. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for its functionalization at the C7 position, enabling the rapid generation of diverse libraries of 7-aryl and 7-amino substituted 1,8-naphthyridinone derivatives. The protocols provided herein, based on established and robust methodologies, offer a solid starting point for researchers to unlock the synthetic potential of this promising building block. Further exploration of its reactivity is highly encouraged and will undoubtedly contribute to the development of new therapeutic agents.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7ClN2O | CID 12619150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. WO2020006018A1 - Substituted naphthyridinone compounds useful as t cell activators - Google Patents [patents.google.com]
- 6. ossila.com [ossila.com]
Vilsmeier-Haack cyclization for 2-chloro-1,8-naphthyridine-3-carbaldehydes
An Application Guide to the Vilsmeier-Haack Cyclization for the Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehydes
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent scaffold for developing a wide range of therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[1] The 2-chloro-1,8-naphthyridine-3-carbaldehyde derivative is a particularly valuable synthetic intermediate. The chloro- and formyl- groups at the 2- and 3-positions, respectively, serve as versatile chemical handles for further molecular elaboration, enabling the construction of complex, biologically active compounds.[2][3]
This guide provides an in-depth exploration of the Vilsmeier-Haack reaction as a robust and regioselective method for the one-pot synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes from readily available N-(pyridin-2-yl)acetamides.[3][4] We will dissect the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss critical process parameters and safety considerations for researchers in drug discovery and chemical development.
Reaction Mechanism: A Stepwise Dissection
The Vilsmeier-Haack reaction is a powerful formylation method that, in this specific application, also facilitates a tandem cyclization to construct the bicyclic naphthyridine ring system.[2] The transformation proceeds through several distinct mechanistic stages.
-
Formation of the Vilsmeier Reagent : The reaction is initiated by the interaction between a substituted amide, in this case, N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8] This species is the key electrophile for the subsequent transformations.
-
Electrophilic Attack and Cyclization : The N-(pyridin-2-yl)acetamide substrate, possessing an electron-rich aromatic system and an active methylene group, attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization where the pyridine nitrogen attacks an iminium intermediate, leading to the formation of the second ring of the 1,8-naphthyridine system.
-
Dehydration and Aromatization : The cyclized intermediate undergoes dehydration, driven by the reaction conditions, to form the fully aromatic naphthyridine ring.
-
Hydrolysis : During the aqueous workup, the iminium salt moiety at the 3-position is hydrolyzed to yield the final carbaldehyde product.[6][9]
Caption: Figure 1: Simplified Vilsmeier-Haack Cyclization Mechanism.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine.[2][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| N-(pyridin-2-yl)acetamide | >98% Purity | Standard suppliers | Starting material. Can be synthesized from 2-aminopyridine and acetic anhydride. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Standard suppliers | Serves as both reactant and solvent. Must be dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Standard suppliers | Highly corrosive and water-reactive. Handle with extreme care.[11] |
| Deionized Water | Type II or higher | N/A | Used for reaction quenching and washing. |
| Ethyl Acetate | ACS Grade | Standard suppliers | Used for recrystallization. |
| Ice | N/A | N/A | Required for cooling during addition and quenching. |
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve N-(pyridin-2-yl)acetamide (0.05 mol) in anhydrous N,N-dimethylformamide (DMF) (0.15 mol).[12]
-
Causality: Anhydrous conditions are critical as both POCl₃ and the Vilsmeier reagent react violently with water. The three-necked setup allows for controlled addition of reagents while maintaining an inert atmosphere.
-
-
Vilsmeier Reagent Formation : Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) (0.06 mole) dropwise via the dropping funnel over 30-45 minutes.[10] Ensure the internal temperature does not rise above 10 °C during the addition.
-
Cyclization : After the addition is complete, remove the ice bath and slowly heat the reaction mixture in an oil bath to 90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Causality: Thermal energy is required to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps that lead to the aromatic naphthyridine core.
-
-
Workup and Isolation : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[2]
-
Causality: This step quenches any remaining reactive POCl₃ and the Vilsmeier reagent and facilitates the hydrolysis of the iminium intermediate to the aldehyde. The addition must be slow as the quenching process is exothermic and releases HCl gas. The product is typically insoluble in water and will precipitate.
-
-
Filtration and Washing : Allow the mixture to stir for 30 minutes, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Causality: Washing removes residual DMF, phosphoric acid, and other water-soluble byproducts, which is crucial for obtaining a high-purity product after recrystallization.
-
-
Purification and Drying : Recrystallize the crude solid from ethyl acetate to afford the pure 2-chloro-1,8-naphthyridine-3-carbaldehyde as a solid.[12] Dry the purified product in a vacuum oven.
Product Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| Melting Point | Literature values are typically in the range of 142-146 °C.[12] A sharp melting point is indicative of high purity. |
| FT-IR (KBr) | Characteristic peaks should be observed around 1690 cm⁻¹ (C=O stretch of aldehyde), 2740-2820 cm⁻¹ (C-H stretch of aldehyde), and 1595 cm⁻¹ (C=N stretch).[12][15] |
| ¹H NMR (CDCl₃) | Expected signals include: δ 10.59 (s, 1H, CHO), δ 8.79 (s, 1H, H-4), and multiplets for the other aromatic protons (H-5, H-6, H-7) in the range of δ 7.7-8.2.[12] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Wet reagents/glassware. 3. Insufficient heating time/temp. | 1. Monitor reaction by TLC; extend heating time if necessary. 2. Ensure DMF is anhydrous and all glassware is oven-dried. 3. Confirm oil bath temperature. |
| Dark, Oily Product | 1. Reaction temperature too high. 2. Incomplete quenching or washing. | 1. Maintain strict temperature control during POCl₃ addition and heating. 2. Ensure thorough washing of the crude product with cold water. |
| Difficulty in Filtration | The precipitate is too fine or colloidal. | 1. Allow the quenched mixture to stand in the cold for a longer period (e.g., overnight). 2. Use a filter aid like Celite. |
Safety and Handling Precautions
The Vilsmeier-Haack reaction involves hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃) : This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty, chemical-resistant gloves.[11]
-
Reaction Quenching : The quenching of the reaction mixture on ice is highly exothermic and releases acidic gases. This step must be performed slowly in a fume hood with adequate ventilation and behind a safety shield.
-
Thermal Hazards : The formation of the Vilsmeier reagent is exothermic and can lead to a thermal runaway if POCl₃ is added too quickly or without sufficient cooling.[13][14] An ice bath must be readily available throughout the addition process.
A thorough risk assessment should be conducted before performing this procedure.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijsr.net [ijsr.net]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine core is a privileged heterocyclic scaffold due to its wide-ranging pharmacological activities. The Friedlander synthesis offers a direct and efficient pathway for the construction of this important bicyclic system. This document provides a comprehensive guide to the Friedlander synthesis of 1,8-naphthyridine derivatives, detailing the underlying mechanism, modern and environmentally benign protocols, and key applications in medicinal chemistry. Detailed, step-by-step experimental procedures are provided, along with insights into reaction optimization and troubleshooting.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This nitrogen-containing heterocycle is a bioisostere of quinoline and has attracted significant attention from the scientific community.[1] The journey of 1,8-naphthyridines from a laboratory curiosity to a "privileged scaffold" in drug discovery began with the discovery of nalidixic acid in 1962, the first of its class to show potent antibacterial activity.[1] Since then, the 1,8-naphthyridine core has been integral to the development of numerous therapeutic agents.
Applications in Drug Discovery and Materials Science
The versatile pharmacological profile of 1,8-naphthyridine derivatives has led to their investigation in a wide array of therapeutic areas.[2][3][4]
-
Antimicrobial Agents: The most established application is in the development of antibacterial agents, particularly the fluoroquinolone antibiotics like enoxacin, which function by inhibiting bacterial DNA gyrase.[1][2][4]
-
Anticancer Activity: Certain derivatives have demonstrated significant potential as anticancer agents, with compounds like vosaroxin acting as topoisomerase II inhibitors.[1][4][5]
-
Antiviral Properties: The scaffold has been explored for the development of antiviral drugs.[4]
-
Neurological and Other Therapeutic Areas: Research has extended into their potential as anti-inflammatory, analgesic, antidepressant, and neuroprotective agents.[3][4]
-
Materials Science: The unique photophysical properties of some 1,8-naphthyridine derivatives have led to their use in applications such as fluorescent probes.[4]
The Friedlander Synthesis: A Powerful Annulation Strategy
The Friedlander synthesis is a classical and highly effective method for constructing quinoline and, by extension, naphthyridine ring systems.[6][7][8] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[4][6] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde or a related derivative.[4][6]
Reaction Mechanism
The general mechanism of the base-catalyzed Friedlander synthesis for 1,8-naphthyridines proceeds through an initial aldol-type condensation between 2-aminonicotinaldehyde and the enolate of the active methylene compound.[4] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[4]
Caption: General mechanism of the base-catalyzed Friedlander synthesis of 1,8-naphthyridines.
Experimental Protocols
Herein, we provide detailed protocols for three distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives, highlighting both traditional and modern, greener approaches.
Protocol 1: Environmentally Benign Synthesis in Water using a Biocompatible Catalyst
This protocol is adapted from a gram-scale synthesis of 1,8-naphthyridines in water, utilizing the inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst.[9][10][11] This method avoids the use of hazardous organic solvents and metal catalysts.[9][10]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone, ethyl acetoacetate, 1-ethylpiperidin-4-one)
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Ethyl acetate
-
Nitrogen (N₂) gas supply
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol for most ketones, 1.5 mmol for acetone).[9]
-
Add 1 mL of water to the flask and begin stirring the mixture.[9]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[9]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[9]
-
Heat the reaction mixture to 50°C with continuous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[4]
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[4][9]
-
Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
The product can be further purified by recrystallization or column chromatography if necessary.[4]
| Substrate (Active Methylene Compound) | Product | Yield (%) |
| Acetone | 2-Methyl-1,8-naphthyridine | >90 |
| Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | >90 |
| 1-Ethylpiperidin-4-one | Tetrahydropyrido derivative of naphthyridine | >90 |
Table 1: Representative yields for the choline hydroxide-catalyzed Friedlander synthesis in water.[10][11]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
Microwave-assisted organic synthesis offers significant advantages, including reduced reaction times, improved yields, and often cleaner reactions.[12] This protocol describes a solvent-free approach using a catalyst under microwave irradiation.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., diethyl malonate, acetylacetone)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) or Piperidine[12]
-
Methanol (for piperidine-catalyzed reaction)
-
Cold water
Equipment:
-
Microwave reactor or a domestic microwave oven with appropriate vessels
-
Pestle and mortar (for solvent-free conditions)
-
Vacuum filtration apparatus
Procedure (DABCO catalyzed, solvent-free):
-
In a suitable vessel, thoroughly mix 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of DABCO.[12]
-
Place the vessel in the microwave reactor and irradiate at an appropriate power level and time (e.g., a few minutes, optimization may be required).[12]
-
After the reaction is complete, allow the mixture to cool.
-
Add cold water to the reaction mixture to precipitate the solid product.[4]
-
Collect the solid product by vacuum filtration, washing with water.[4]
-
The product can be recrystallized from a suitable solvent (e.g., acetonitrile) for further purification.[12]
Procedure (Piperidine catalyzed, in methanol):
-
In a borosilicate vessel, dissolve 2-aminonicotinaldehyde (1 mmol) and the active methylene compound (1 mmol) in a minimal amount of methanol.
-
Add a catalytic amount of piperidine.
-
Place the unsealed vessel in a domestic microwave oven and irradiate for a short period (e.g., 1-5 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
| Catalyst | Conditions | Reaction Time | Yield Range (%) |
| DABCO | Solvent-free, Microwave | Minutes | 74-86 |
| Piperidine | Methanol, Microwave | Minutes | High |
| CeCl₃·7H₂O | Solvent-free, Grinding, RT | Minutes | High |
Table 2: Comparison of conditions for rapid 1,8-naphthyridine synthesis.[6][12]
Protocol 3: Ionic Liquid-Catalyzed Synthesis under Solvent-Free Conditions
Basic ionic liquids can act as both green solvents and catalysts for the Friedlander synthesis, offering high yields and the potential for catalyst recycling.[13]
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
Basic ionic liquid (e.g., [Bmmim][Im])
-
Ethyl ether
-
Deionized water
Equipment:
-
Schlenk reaction bottle
-
Magnetic stirrer and stir bar
-
Heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Add the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde to the ionic liquid in a Schlenk reaction bottle.[13]
-
Heat the mixture to approximately 80°C with magnetic stirring.[13]
-
Maintain the reaction for the optimized time (e.g., 24 hours).[13]
-
After the reaction, extract the mixture with ethyl ether and deionized water.[13]
-
Collect the ethyl ether phase and evaporate the solvent under a rotary evaporator to obtain the crude product.[13]
-
Purify the 1,8-naphthyridine derivative using silica gel column chromatography.[13]
General Workflow for Synthesis and Characterization
The synthesis and analysis of 1,8-naphthyridine derivatives typically follow a standardized workflow to ensure product purity and structural confirmation.
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider optimizing the reaction temperature, time, and catalyst loading. The purity of the starting 2-aminonicotinaldehyde is crucial.
-
Side Reactions: With unsymmetrical ketones, regioselectivity can be an issue, potentially leading to a mixture of products.[13] The choice of catalyst can significantly influence the regioselectivity.[14]
-
Purification Challenges: Some 1,8-naphthyridine derivatives may be difficult to purify. A combination of techniques, such as column chromatography followed by recrystallization, may be necessary.
-
Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Friedlander synthesis remains a highly valuable and adaptable method for the preparation of 1,8-naphthyridine derivatives. The evolution of this reaction to include greener, more efficient protocols, such as those using water as a solvent or microwave assistance, has enhanced its appeal for modern synthetic chemistry. These application notes provide a solid foundation for researchers to successfully synthesize and explore the vast potential of this privileged heterocyclic scaffold in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tsijournals.com [tsijournals.com]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Topic: A Comprehensive Guide to the Validated Quantification of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides detailed, validated analytical methodologies for the quantitative determination of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a heterocyclic scaffold of significant interest in pharmaceutical development and medicinal chemistry.[1][2][3] Recognizing the critical need for robust and reliable analytical data in drug development, we present two primary protocols tailored for different applications: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control, purity assessment, and stability testing of bulk drug substances and finished products. 2) A high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, suitable for pharmacokinetic studies or impurity profiling. Both methods are presented with a full discussion of the underlying principles and are designed to be self-validating in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]
Introduction: The Analytical Imperative
This compound belongs to the naphthyridine class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as scaffolds for a wide range of biologically active agents.[1] The accurate quantification of this molecule is paramount, whether it is an active pharmaceutical ingredient (API) itself or a critical intermediate in a synthetic pathway.[2] An analytical method's objective is to demonstrate its fitness for the intended purpose, ensuring that the data generated is reliable, reproducible, and accurate.[4][6]
This guide moves beyond a simple recitation of steps. It is structured to provide the user with a deep understanding of the causality behind each procedural choice—from mobile phase selection to the validation strategy—thereby empowering researchers to not only execute but also troubleshoot and adapt these methods as needed.
Below is a generalized workflow for the analytical quantification process described herein.
Part I: HPLC-UV Method for Assay and Purity
This reversed-phase HPLC method is designed for robustness and is suitable for the majority of quality control applications.
Rationale and Scientific Principles
-
Chromatography Mode: Reversed-phase chromatography is selected due to the moderately polar nature of the naphthyridinone core, allowing for excellent retention and separation on a nonpolar C18 stationary phase.
-
Mobile Phase: A mobile phase consisting of acetonitrile and water, acidified with formic acid, is employed. The organic modifier (acetonitrile) controls the retention time, while the acidic pH (formic acid) serves a critical function: it protonates the basic nitrogen atoms in the naphthyridinone ring system. This consistent protonation prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate integration.
-
Detection: The conjugated ring system of the analyte contains significant chromophores, leading to strong absorbance in the ultraviolet (UV) region. A detection wavelength is chosen at a local maximum in the UV spectrum to ensure high sensitivity and specificity.
Materials and Reagents
-
Analyte: this compound reference standard (>99.5% purity).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
-
Reagents: Formic acid (≥98%).
-
Equipment: Analytical balance, volumetric flasks (Class A), pipettes (calibrated), ultrasonic bath, HPLC system with UV/PDA detector.
Experimental Protocol: HPLC-UV Analysis
Step 1: Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution. This "dilute and shoot" approach is common for drug substances.[7]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Stock Solution with the diluent to cover the desired linear range (e.g., 1, 10, 25, 50, 100, 250 µg/mL). The specified range is derived from linearity studies and depends on the procedure's application.[8]
Step 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B in 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm (or determined λmax) |
| Run Time | 15 minutes |
Step 3: System Suitability Test (SST)
Before analyzing samples, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Method Validation Protocol & Representative Data
The validation of an analytical procedure is the process to demonstrate that it is suitable for its intended purpose.[4][5] The following parameters must be assessed according to ICH guidelines.[6][8][9]
-
Specificity: Demonstrated by showing no interference from excipients in a placebo blend and by separating the analyte from known impurities or degradation products. Peak purity analysis using a PDA detector should confirm the analyte peak is homogenous.
-
Linearity: Assessed using a minimum of five concentrations across the intended range.[8]
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,890 |
| 10.0 | 159,150 |
| 50.0 | 795,500 |
| 100.0 | 1,598,000 |
| 250.0 | 3,999,500 |
| Result | R² = 0.9998 |
-
Accuracy: Determined by analyzing samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.3 | 100.3% |
| 120% | 120.0 | 119.2 | 99.3% |
| Result | Mean Recovery = 99.7% |
-
Precision:
-
Repeatability (Intra-day): Six replicate preparations at 100% of the target concentration by one analyst on one day.
-
Intermediate Precision (Inter-day): Replicates are analyzed on a different day by a different analyst.
-
| Precision Type | Mean Concentration (µg/mL) | %RSD |
| Repeatability (Day 1) | 100.2 | 0.8% |
| Intermediate (Day 2) | 99.7 | 1.1% |
-
LOD & LOQ: Calculated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Part II: LC-MS/MS Method for High-Sensitivity Quantification
This method is intended for applications where the analyte concentration is very low, such as in biological matrices (urine, plasma) following sample preparation (e.g., Solid-Phase Extraction). Liquid chromatography combined with mass spectrometry is a powerful tool for such analyses.[10]
Rationale and Scientific Principles
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen as it is highly effective for polar, nitrogen-containing compounds, readily forming a protonated molecular ion [M+H]⁺.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity.[11] The precursor ion (the [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process virtually eliminates matrix interference.
Experimental Protocol: LC-MS/MS Analysis
Step 1: Mass Spectrometer Tuning and Optimization
-
Infuse a standard solution (approx. 1 µg/mL) of the analyte directly into the mass spectrometer.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the precursor ion [M+H]⁺ (m/z 199.0 for C₈H₇³⁵ClN₂O).
-
Perform a product ion scan to identify stable, intense fragment ions. A plausible fragmentation would be the loss of a functional group.
-
Optimize the collision energy (CE) for the transition from the precursor to the selected product ion to maximize the MRM signal.
Step 2: LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system for fast analysis |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, return and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Quantifier: 199.0 → [Product Ion 1] (CE optimized)Qualifier: 199.0 → [Product Ion 2] (CE optimized) |
| Source Temp. | 350 °C |
| Capillary Voltage | 3.5 kV |
Step 3: Sample Preparation (Example for Plasma)
-
To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A for injection. This protein precipitation is a common "crash-and-shoot" extraction process.[12]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The HPLC-UV method is a reliable workhorse for quality control, demonstrating excellent linearity, accuracy, and precision in line with regulatory expectations. For applications demanding higher sensitivity, the LC-MS/MS method offers superior performance, enabling quantification at trace levels. Adherence to the principles of method validation outlined herein will ensure that the data generated is scientifically sound and defensible, supporting confident decision-making throughout the drug development lifecycle.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. scispace.com [scispace.com]
- 11. agilent.com [agilent.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Purification of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction: Navigating the Purification of a Privileged Heterocycle
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific analogue, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, is a valuable synthetic intermediate for the development of novel pharmaceuticals, particularly in the realms of anticancer and anti-inflammatory research. The biological activity of such compounds is intrinsically linked to their purity. Even minute impurities can lead to erroneous biological data and potentially toxic side effects, making robust purification protocols paramount.
This guide provides an in-depth analysis of the purification strategies for this compound. Moving beyond a simple recitation of steps, we will delve into the rationale behind the choice of techniques and solvents, empowering the researcher to adapt and optimize these protocols for their specific synthetic outcomes. Our approach is grounded in the understanding of the compound's physicochemical properties and the likely impurities generated during its synthesis, most commonly via a Gould-Jacobs type reaction.[2]
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 182.61 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow powder (predicted) | General knowledge of similar compounds |
| Polarity | Polar | Inferred from structure |
The synthesis of the naphthyridinone core often employs the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[2][3] This synthetic route can introduce several classes of impurities that must be addressed during purification.
Predicted Impurity Profile from Gould-Jacobs Synthesis:
-
Unreacted Starting Materials:
-
2-Amino-6-chloropyridine (or its regioisomer).
-
Diethyl malonate or a similar malonic ester derivative.
-
-
Reaction Intermediates:
-
The uncyclized anilinomethylenemalonate intermediate.
-
-
Side-Products:
-
Products of side reactions, such as self-condensation of starting materials or partially reacted species.
-
Residual high-boiling point solvents (e.g., Dowtherm A, diphenyl ether) used for the high-temperature cyclization step.
-
The structural similarity between the target compound and some of these impurities, particularly the uncyclized intermediate, necessitates the use of high-resolution purification techniques.
Purification Workflow: A Multi-Step Approach
A multi-pronged purification strategy, often combining recrystallization and column chromatography, is typically required to achieve high purity (>98%).
References
The Privileged Scaffold: 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a Versatile Core for Novel Anticancer Agents
Introduction: The Quest for Selective and Potent Cancer Therapeutics
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A key strategy in this endeavor is the exploration of "privileged scaffolds" – molecular frameworks that are capable of interacting with multiple biological targets with high affinity. The 1,8-naphthyridine core is one such scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2][3] This application note focuses on a specific, promising derivative: 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one . We will delve into its synthetic accessibility, its role as a versatile starting point for the generation of diverse chemical libraries, and the protocols for evaluating the anticancer potential of its derivatives.
The rationale for focusing on this particular scaffold is twofold. Firstly, the presence of a chlorine atom at the 7-position offers a crucial handle for further chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR).[4][5] Secondly, the dihydro-naphthyridinone core provides a three-dimensional structure that can be strategically functionalized to enhance target binding and improve pharmacokinetic properties. Various derivatives of the broader 1,8-naphthyridine family have demonstrated anticancer activity through mechanisms such as topoisomerase II inhibition and disruption of microtubule polymerization.[1][6] This provides a strong foundation for the hypothesis that novel derivatives of this compound could yield potent and selective anticancer agents.
Synthetic Strategy: Accessing the Core Scaffold
A robust and scalable synthetic route to the core scaffold is paramount for any successful drug discovery program. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthesis can be constructed based on established methods for related 1,8-naphthyridine derivatives.[7][8] The proposed synthetic pathway is outlined below.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on established chemical principles for the formation of the 1,8-naphthyridine ring system.
Step 1: Condensation to form the dihydropyridine intermediate
-
To a solution of 2-amino-6-chloropyridine (1 eq.) in a suitable solvent such as ethanol, add ethyl acrylate (1.2 eq.) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the ethyl 3-((6-chloropyridin-2-yl)amino)propanoate intermediate.
Step 2: Intramolecular Cyclization (Dieckmann Condensation)
-
Dissolve the intermediate from Step 1 in an anhydrous solvent such as toluene.
-
Add a strong base, for example, sodium ethoxide (2 eq.), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound scaffold.
Caption: Proposed synthetic workflow for the core scaffold.
Application in Anticancer Drug Discovery: A Gateway to Novel Derivatives
The strategic positioning of the chloro group at the 7-position and the reactive sites on the dihydro-naphthyridinone ring system provide multiple avenues for chemical diversification. This allows for the generation of extensive libraries of novel compounds for anticancer screening.
Structure-Activity Relationship (SAR) Insights from Related Compounds
Studies on various 1,8-naphthyridin-4-one derivatives have provided valuable insights into their SAR. For instance, substitutions at the C7 position have been shown to be critical for cytotoxic activity.[4][5] The introduction of different amine-containing side chains at this position has led to compounds with potent activity against a range of cancer cell lines.[5] Furthermore, modifications at the N1 position have also been demonstrated to significantly influence the anticancer potency of these compounds.[5]
Quantitative Data Summary: Anticancer Activity of 7-Substituted 1,8-Naphthyridinone Derivatives
The following table summarizes the in vitro anticancer activity of representative 7-substituted 1,8-naphthyridin-4-one derivatives from the literature. This data highlights the potential of this scaffold in generating compounds with significant cytotoxic effects against various cancer cell lines.
| Compound ID | R Group at C7 | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3-aminopyrrolidinyl | Murine Leukemia (P388) | 0.03 | [5] |
| Compound 2 | 3-amino-3-methylpyrrolidinyl | Murine Leukemia (P388) | 0.02 | [5] |
| Compound 3 | trans-3-amino-4-methoxypyrrolidinyl | Murine Leukemia (P388) | 0.02 | [5] |
| Compound 47 | Halogen-substituted carboxamide | Pancreatic Cancer (MIAPaCa) | 0.41 | [9] |
| Compound 47 | Halogen-substituted carboxamide | Leukemia (K-562) | 0.77 | [9] |
| Compound 36 | Halogen-substituted carboxamide | Ovarian Cancer (PA-1) | 1.19 | [9] |
Experimental Protocols for Anticancer Evaluation
A systematic evaluation of the anticancer properties of newly synthesized derivatives is crucial. The following are standard in vitro protocols that can be employed.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT-based cell viability assay.
Mechanism of Action: Unraveling the Molecular Targets
Elucidating the mechanism of action is a critical step in the development of any new anticancer agent. As previously mentioned, 1,8-naphthyridine derivatives have been shown to target key cellular machinery involved in cancer cell proliferation and survival.
Potential Mechanisms of Action for this compound Derivatives:
-
Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in DNA replication and repair. Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis. Several 1,8-naphthyridine derivatives have been identified as potent topoisomerase II inhibitors.[1][6]
-
Microtubule Disruption: Microtubules are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. Some 1,8-naphthyridin-4-ones have been shown to inhibit tubulin polymerization.[1]
Caption: Potential signaling pathways targeted by these agents.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability, coupled with the proven anticancer potential of the broader 1,8-naphthyridine class, makes it an attractive target for medicinal chemists. The protocols and insights provided in this application note offer a solid framework for researchers to embark on the design, synthesis, and evaluation of new derivatives based on this privileged scaffold. Future work should focus on the systematic exploration of substitutions at the C7 and N1 positions to build a comprehensive SAR profile, followed by in-depth mechanistic studies and in vivo evaluation of the most promising candidates.
References
- 1. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support guide for the synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This key heterocyclic scaffold is a valuable intermediate in the development of novel therapeutics, including potential anticancer and anti-inflammatory agents[1][2]. The construction of the 1,8-naphthyridine core is a nuanced process, often involving high-temperature cyclization reactions that can be challenging to control and optimize. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and enhance reaction efficiency. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
The primary synthetic route to this and similar naphthyridinone structures is typically a variation of the Gould-Jacobs reaction or the Conrad-Limpach synthesis.[3][4][5] These methods generally involve the condensation of a substituted aminopyridine with a β-ketoester or a malonic ester derivative, followed by a thermally- or acid-catalyzed intramolecular cyclization.[4][6] Understanding the critical parameters of this cyclization step is paramount to achieving high yields and purity.
Core Synthetic Pathway: A Mechanistic Overview
The synthesis of the 1,8-naphthyridin-4(1H)-one core from a 2-aminopyridine derivative proceeds through two key transformations: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to form the bicyclic ring system.
Caption: General workflow for 1,8-naphthyridin-4(1H)-one synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm failing to isolate any of the desired this compound. What are the most probable causes?
Answer: Low or zero yield is a common problem, typically pointing to issues with the critical cyclization step. Let's break down the potential culprits:
-
Inefficient Cyclization Conditions: The intramolecular ring closure is the most energy-intensive step. It requires significant thermal energy to overcome the activation barrier.
-
Causality: The reaction involves an intramolecular nucleophilic attack from the pyridine nitrogen onto the ester carbonyl, which is sterically and electronically demanding.
-
Solution: High-boiling point solvents are often necessary to achieve the required temperatures (typically 200-250°C). Dowtherm A or diphenyl ether are standard choices. Alternatively, an acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid can promote cyclization at lower temperatures (around 135°C), but may introduce complications in the workup.[7]
-
-
Suboptimal Reaction Time: Both insufficient and excessive reaction times can be detrimental.
-
Causality: An insufficient reaction time will leave a significant amount of the uncyclized enamine intermediate. Conversely, prolonged exposure to high temperatures can lead to decomposition and tar formation.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A typical reaction time can range from 1 to 8 hours.[7][8] The disappearance of the starting enamine intermediate is a key indicator of completion.
-
-
Purity of Starting Materials: The purity of the 2-amino-6-chloropyridine and the β-ketoester is critical.
-
Causality: Impurities can interfere with the initial condensation, introduce competing side reactions, or inhibit the catalyst.
-
Solution: Ensure all reactants are of high purity (>98%). If necessary, purify the starting materials by recrystallization or distillation before use.
-
-
Presence of Moisture: The condensation reaction is sensitive to water.
-
Causality: Water can hydrolyze the ester and compete with the amine as a nucleophile, reducing the efficiency of the initial condensation step.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.
-
FAQ 2: Significant Side Product Formation
Question: My crude product shows multiple spots on TLC, indicating the formation of several side products. How can I identify and minimize them?
Answer: A complex reaction mixture is often a sign of incomplete reaction or decomposition. Here are the common side products and mitigation strategies:
-
Uncyclized Enamine Intermediate: This is the most common "side product" and is technically an unreacted intermediate.
-
Identification: It will have a different Rf value on TLC compared to the starting materials and the final product.
-
Solution: As discussed above, increase the reaction temperature or prolong the reaction time to drive the cyclization to completion. The use of an acid catalyst can also be effective.[7]
-
-
Tar/Polymeric Material: This results from decomposition at high temperatures.
-
Identification: A dark, insoluble material in the reaction flask.
-
Solution: Carefully optimize the reaction temperature. Find the minimum temperature required for efficient cyclization within a reasonable timeframe. It's a delicate balance; sometimes a slightly lower yield of clean product is preferable to a higher yield of a complex, difficult-to-purify mixture.
-
-
Isomeric Naphthyridinones: Depending on the substituents on the aminopyridine, there can be a risk of forming constitutional isomers. For 2-amino-6-chloropyridine, this is less of a concern, but it's a critical consideration in other naphthyridine syntheses.[9]
-
Solution: The regioselectivity is generally dictated by the electronics of the aminopyridine ring. In this case, the reaction is well-established to produce the 1,8-naphthyridine isomer.
-
FAQ 3: Purification Challenges
Question: I am struggling to purify the final product. What are the most effective purification strategies?
Answer: The polarity of the naphthyridinone core can make purification tricky. A multi-step approach is often best.
-
Initial Workup: After cooling the reaction mixture, the crude product often precipitates. This solid can be collected by filtration.[7][8]
-
Acidic Conditions: If a high-boiling solvent like Dowtherm A was used, the mixture can be cooled and diluted with a non-polar solvent like hexanes to precipitate the product.
-
Catalyst Removal: If an acid catalyst like PPA was used, the reaction mixture should be quenched by carefully pouring it into ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid and precipitate the product.
-
-
Washing: The filtered solid should be washed sequentially with appropriate solvents to remove residual starting materials and byproducts. A common sequence is water, followed by a cold organic solvent like ethanol or ether.[8]
-
Recrystallization: This is a powerful technique for purifying the final product.
-
Solvent Selection: Common solvents for recrystallization of naphthyridinones include methanol, ethanol, or mixtures like methanol-ether.[7] Experiment with different solvents to find the one that gives the best recovery and purity.
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective. Start with a low polarity and gradually increase it to elute your product. Monitor the fractions by TLC.
-
Optimization Parameters at a Glance
The following table summarizes the key parameters and their impact on the synthesis. High-throughput screening techniques can be employed to rapidly find the optimal conditions for these variables.[10]
| Parameter | Impact on Reaction | Typical Conditions & Recommendations |
| Temperature | The most critical factor for the cyclization step. Too low, and the reaction stalls; too high, and decomposition occurs. | Thermal: 200-250°C. Acid-Catalyzed: 120-150°C.[7] |
| Solvent | Must have a high boiling point for thermal cyclization. Must be inert to the reaction conditions. | Dowtherm A, Diphenyl ether. For lower temp reactions, dioxane can be used.[11][12] |
| Catalyst | Promotes cyclization, allowing for lower temperatures and shorter reaction times. | Polyphosphoric Acid (PPA), Concentrated H₂SO₄.[7] |
| Reaction Time | Affects reaction completion and the extent of side product formation. | 1-8 hours. Must be optimized by monitoring the reaction via TLC.[7][8] |
| Atmosphere | An inert atmosphere prevents moisture-related side reactions. | Nitrogen (N₂) or Argon (Ar). |
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common issues in your synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Reference Experimental Protocol
This protocol is a generalized procedure based on the principles of the Conrad-Limpach/Gould-Jacobs reactions and should be adapted and optimized for your specific laboratory conditions.
Objective: To synthesize this compound.
Materials:
-
2-Amino-6-chloropyridine
-
Ethyl acetoacetate (or a similar β-ketoester)
-
Concentrated Sulfuric Acid (Catalyst)
-
Methanol/Ether (for recrystallization)
Procedure:
-
Condensation & Cyclization: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chloropyridine (0.1 mol) and ethyl acetoacetate (0.1 mol).
-
Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring. An exotherm may be observed.
-
Heat the reaction mixture in an oil bath to 135°C.[7]
-
Maintain this temperature and continue to stir the mixture. Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 5 hours.[7]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice. This will quench the reaction and precipitate the crude product.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
Purification: Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a methanol-ether mixture, to obtain the purified this compound.[7]
-
Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 9. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support center for the synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this critical synthesis. My insights are drawn from established synthetic methodologies and practical experience in heterocyclic chemistry.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through a Gould-Jacobs type reaction. This involves the condensation of a substituted aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization. While robust, this method is not without its challenges, often leading to a mixture of products that can complicate purification and impact final yield. This guide will address the most frequently encountered issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a common frustration in this synthesis and can often be attributed to several factors:
-
Incomplete Cyclization: The thermal cyclization step requires high temperatures, typically in solvents like Dowtherm A or diphenyl ether.[1] Insufficient temperature or reaction time can lead to a significant amount of the uncyclized intermediate remaining in the reaction mixture.
-
Troubleshooting:
-
Ensure your reaction temperature is consistently maintained at the optimal level for the chosen solvent (typically 240-260 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
-
Consider extending the reaction time if starting material or the intermediate is still present.
-
-
-
Sub-optimal Reaction Conditions: The initial condensation reaction is sensitive to reaction conditions.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction.
-
The purity of the starting materials, particularly the aminopyridine derivative, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.[2]
-
-
Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the potential side products?
The formation of multiple products is a strong indicator of side reactions occurring during the synthesis. Based on the Gould-Jacobs reaction mechanism, the following are the most probable side products:
-
Unreacted Starting Materials: The most common impurities are often unreacted 2-amino-6-chloropyridine and the malonic ester derivative.
-
Incomplete Cyclization Intermediate: The acyclic intermediate, diethyl 2-(((6-chloropyridin-2-yl)amino)methylene)malonate, is a major potential byproduct if the cyclization is not driven to completion.
-
Alternative Cyclization Product (Isomer): Depending on the precise reaction conditions, there is a possibility of cyclization onto the nitrogen of the pyridine ring, which could lead to an isomeric naphthyridinone. However, for the 2-aminopyridine starting material, cyclization to the 1,8-naphthyridinone is generally favored.
-
Decarboxylation Products: At the high temperatures required for cyclization, decarboxylation of the malonic ester moiety before or after cyclization can lead to undesired byproducts.
Visualizing the Reaction: Desired Pathway and Potential Pitfalls
To better understand the formation of the target compound and potential side products, the following reaction mechanism diagram is provided.
Q3: My NMR and Mass Spec data suggest the presence of impurities. How can I effectively purify my product?
Purification of the crude product is often necessary to isolate the desired this compound. The choice of purification method will depend on the nature of the impurities.
| Impurity Type | Recommended Purification Strategy |
| Unreacted Aminopyridine | Acidic wash during workup (e.g., with 1M HCl). The basic aminopyridine will form a water-soluble salt and partition into the aqueous layer. |
| Uncyclized Intermediate | Column chromatography on silica gel is typically effective. A gradient elution system (e.g., hexane/ethyl acetate) can separate the more polar intermediate from the desired product. |
| Isomeric Byproducts | Fractional crystallization or preparative HPLC may be necessary if the isomers have similar polarities. |
| High-Boiling Solvents | Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can help remove residual high-boiling solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The intermediate can be used directly in the next step or purified by recrystallization from ethanol.
-
Cyclization: Add the crude intermediate to a high-boiling solvent such as Dowtherm A (10-15 mL per gram of intermediate).
-
Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes.
-
Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the crude product.
-
Filter the solid, wash with hexane, and dry under vacuum.
Protocol 2: Troubleshooting Workflow for Product Purification
The following diagram outlines a systematic approach to purifying the crude product.
References
improving yield in the synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Chloro-1,4-dihydro-1,8-naphthyridin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The 1,8-naphthyridine scaffold is a critical pharmacophore in numerous therapeutic agents, and mastering its synthesis is key to advancing research and development.[1]
This document provides in-depth troubleshooting guides and FAQs based on established synthetic methodologies, primarily focusing on the Gould-Jacobs reaction and its subsequent modifications. This classical approach offers a robust pathway to the naphthyridin-4-one core structure.[2][3][4]
A Note on Nomenclature: The target molecule, 7-Chloro-1,4-dihydro-1,8-naphthyridin-4-one, exists in a keto-enol tautomerism. The "1,4-dihydro-4-oxo" nomenclature accurately describes the stable keto form, which is the predominant structure.
Overall Synthesis & Troubleshooting Workflow
The synthesis is logically approached as a three-stage process: Condensation, Cyclization, and finally Hydrolysis/Decarboxylation. The following workflow outlines the key decision points and troubleshooting loops.
References
solubility and stability issues of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support guide for 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and stability of this compound. Our goal is to provide you with practical, experience-driven insights and actionable protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and basic properties of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of a compound is the first step to successful experimentation. Below is a summary of the key physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | [1][2] |
| Molecular Weight | 182.61 g/mol | [2] |
| Appearance | Off-white to light yellow solid | Supplier observation |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Store at 2-8°C for long-term stability. Keep container tightly sealed in a dry and well-ventilated place. | [3] |
Q2: What are the recommended solvents for dissolving this compound?
A2: The solubility of this compound can be challenging, particularly in aqueous solutions. Based on its heterocyclic structure, it exhibits higher solubility in organic solvents. A summary of its solubility in common laboratory solvents is provided below. Please note that these are approximate values and can be influenced by factors such as temperature and the specific batch of the compound.
| Solvent | Solubility (approx. at 25°C) | Observations |
| DMSO | ~25 mg/mL | Forms a clear, colorless to pale yellow solution. |
| DMF | ~20 mg/mL | Forms a clear, colorless to pale yellow solution. |
| Methanol | ~5 mg/mL | Soluble with warming. |
| Ethanol (95%) | ~2 mg/mL | Limited solubility. |
| Water | <0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | <0.1 mg/mL | Practically insoluble. |
For biological assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.
Q3: How should I prepare a stock solution of this compound for cell-based assays?
A3: For cell-based assays, it is crucial to minimize the final concentration of organic solvents to avoid cytotoxicity. Here is a recommended protocol for preparing a stock solution:
-
Prepare a 10 mM stock solution in 100% DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.826 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.
-
Serially dilute this stock solution with your cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in your assay is below 0.5% (v/v) to minimize solvent-induced artifacts.
Troubleshooting Guide: Solubility and Stability Issues
This section provides a systematic approach to resolving common experimental hurdles related to the solubility and stability of this compound.
Q4: I am struggling to dissolve the compound in my desired aqueous buffer. What can I do?
A4: This is a common challenge due to the compound's low aqueous solubility. The following workflow can help you systematically address this issue.
Figure 1: Troubleshooting workflow for poor aqueous solubility.
Step-by-Step Protocol:
-
Verify Compound Purity and Identity: Before extensive troubleshooting, ensure the purity and identity of your compound. Impurities can significantly impact solubility. Analytical techniques such as HPLC and LC-MS can confirm the integrity of your material.
-
Systematic Solubility Test: Prepare small-scale test solutions in a range of solvents to identify a suitable system. Start with organic solvents like DMSO or ethanol, where the compound is more soluble, to create a concentrated stock.
-
Utilize a Co-solvent System: For many biological experiments, a small amount of an organic co-solvent is acceptable. Prepare a high-concentration stock in DMSO and dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration.
-
Investigate pH-dependent Solubility: The naphthyridine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[4] This can influence solubility.
-
Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Add a small amount of the compound to each buffer and assess solubility.
-
This will help determine if adjusting the pH of your experimental system can improve solubility.
-
-
Consider Advanced Formulation Strategies: If the above steps are insufficient, you may need to explore more advanced formulation techniques such as the use of cyclodextrins or other solubilizing excipients. These approaches are common in drug development to enhance the bioavailability of poorly soluble compounds.[5]
Q5: My compound dissolves initially in my DMSO stock solution but precipitates upon storage. Why is this happening and how can I prevent it?
A5: Precipitation from a stock solution upon storage is often due to the compound's limited long-term stability in that solvent or exceeding its thermodynamic solubility limit.
Causality and Prevention:
-
Supersaturation: You may have created a supersaturated solution, especially if warming was used for initial dissolution. Upon cooling, the compound may precipitate out. To avoid this, prepare stock solutions at concentrations known to be stable at the storage temperature.
-
Solvent Absorption of Water: DMSO is hygroscopic and can absorb atmospheric moisture over time. The introduction of water can decrease the solubility of your hydrophobic compound, leading to precipitation.
-
Preventative Measure: Aliquot your stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. Store aliquots with desiccant.
-
-
Chemical Degradation: Although less common in DMSO at low temperatures, degradation can occur, leading to less soluble byproducts.[6]
Q6: I suspect my compound is degrading during my experiment. How can I assess its stability?
A6: Assessing the stability of your compound under your specific experimental conditions is critical for data integrity. A forced degradation study is a systematic way to investigate this.[5][6][7]
Forced Degradation Protocol:
-
Prepare Solutions: Prepare solutions of your compound in relevant media (e.g., acidic buffer, basic buffer, oxidative conditions like H₂O₂).
-
Apply Stress Conditions: Expose these solutions to stress conditions such as heat (e.g., 60°C), and UV light.
-
Analyze Samples Over Time: At various time points, take an aliquot of each solution and analyze it by a stability-indicating method, typically HPLC-UV or LC-MS.
-
Evaluate Results: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
Figure 2: Workflow for a forced degradation study.
By understanding the potential liabilities of this compound, you can proactively design your experiments to mitigate these challenges, leading to more reliable and reproducible results.
References
- 1. This compound | C8H7ClN2O | CID 12619150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. scispace.com [scispace.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Chromatography Troubleshooting for 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support center for the chromatographic purification of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the purification of this heterocyclic compound.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound. While experimental data for this specific molecule is limited, we can infer its behavior based on its structure and data from the closely related analogue, 7-Chloro-1,8-naphthyridin-4(1H)-one.
| Property | Estimated Value/Characteristic | Implication for Chromatography |
| Molecular Weight | 182.61 g/mol | Standard molecular weight for small molecule chromatography. |
| Polarity | Polar | The presence of two nitrogen atoms, a carbonyl group, and an N-H group contribute to its polarity. The calculated Topological Polar Surface Area (TPSA) of the unsaturated analog is 45.75 Ų, suggesting significant polar character.[1] |
| Hydrogen Bonding | 1 Hydrogen Bond Donor, 2 Hydrogen Bond Acceptors (estimated)[1] | Capable of strong interactions with polar stationary phases like silica gel. |
| Solubility | Likely soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) and sparingly soluble in less polar solvents (e.g., Dichloromethane, Ethyl Acetate). Poorly soluble in non-polar solvents (e.g., Hexane). | Dictates the choice of sample solvent and mobile phase composition. |
| pKa | The pyridine-type nitrogen is weakly basic, while the amide-type proton is weakly acidic. The exact pKa values are not readily available but are crucial for ion-exchange chromatography or pH-modified reversed-phase chromatography. | The charge state of the molecule can be manipulated by adjusting the mobile phase pH to control retention. |
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing during normal-phase chromatography on silica gel. What is the cause and how can I fix it?
A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds on silica gel.[2] The primary cause is the strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the silica surface. This leads to non-ideal adsorption/desorption kinetics.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica.
-
Triethylamine (TEA): Start with 0.1-1% (v/v) TEA in your eluent.
-
Ammonia: A solution of 7N ammonia in methanol (0.5-2%) can also be effective.
-
-
Use of Deactivated Silica: Consider using a deactivated silica gel, which has fewer accessible silanol groups.
-
Alternative Stationary Phases: If peak shape does not improve, consider switching to a different stationary phase:
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Bonded Phases: Amino-propyl or cyano-propyl bonded silica can offer different selectivity and improved peak shape.
-
Q2: My compound is eluting in the void volume (no retention) during reversed-phase chromatography (RPC). How can I increase its retention?
A2: This is a common problem for polar compounds in RPC, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase (e.g., C18).[2]
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component in your mobile phase. For highly polar compounds, you may need to start with a high percentage of water (e.g., 95-100%) and a very shallow gradient of organic solvent (e.g., acetonitrile or methanol).
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to have better retention for polar analytes. Examples include columns with amide or carbamate groups embedded in the alkyl chains.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in RPC.[3] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
-
Adjust Mobile Phase pH: If your compound has a basic pKa, lowering the pH of the mobile phase will protonate it, potentially increasing its interaction with certain stationary phases.
Q3: I'm observing multiple peaks in my chromatogram, but my NMR analysis suggests the sample is relatively pure. What could be the issue?
A3: This could be due to several factors:
-
On-Column Degradation: Your compound might be unstable on the stationary phase.[4] To test this, dissolve your compound in the mobile phase, spot it on a TLC plate (of the same stationary phase), and let it sit for an hour before developing. If you see new spots, your compound is likely degrading.
-
Tautomers: The keto-enol tautomerism of the naphthyridinone ring system might be slow on the chromatographic timescale, leading to peak splitting. Try adjusting the mobile phase composition or temperature to see if the peak shape changes.
-
Contamination from Previous Runs: Ensure the column is properly flushed and regenerated between runs.
Troubleshooting Guide: Common Chromatographic Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - High sample load- Inappropriate solvent for sample dissolution- Column degradation | - Reduce the amount of sample loaded onto the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Use a guard column or replace the analytical column. |
| Split Peaks | - Column channeling or void- Sample solvent incompatible with mobile phase- Co-elution of an impurity | - Repack or replace the column.- Dissolve the sample in the mobile phase.[5]- Optimize the mobile phase composition or gradient for better separation. |
| Baseline Noise/Drift | - Contaminated mobile phase or detector- Air bubbles in the system- Column bleed | - Filter and degas the mobile phase.- Purge the pump and detector.- Use a column with lower bleed characteristics, especially for MS applications. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase daily and use a precise mixing system.- Use a column oven to maintain a constant temperature.[6]- Check the pump for leaks and ensure consistent flow rate. |
Experimental Workflow & Protocols
Workflow for Method Development
References
- 1. chemscene.com [chemscene.com]
- 2. lcms.cz [lcms.cz]
- 3. A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 76629-10-2 [amp.chemicalbook.com]
- 5. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Technical Support Center: Functionalization of the 1,8-Naphthyridine Core
Welcome to the technical support center for the synthetic functionalization of the 1,8-naphthyridine scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the modification of this privileged heterocyclic system. The inherent electronic properties of the 1,8-naphthyridine core, characterized by two fused pyridine rings, present unique reactivity and selectivity challenges. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to empower you to overcome these synthetic hurdles.
Section 1: Electrophilic Aromatic Substitution
The electron-deficient nature of the pyridine rings in the 1,8-naphthyridine core generally disfavors electrophilic aromatic substitution. However, under forcing conditions or with activated substrates, these reactions can be achieved, often with specific regioselectivity.
Q1: I am attempting to nitrate 1,8-naphthyridine, but I am observing low yields and a mixture of products. How can I improve the regioselectivity and yield?
A1: Nitration of the 1,8-naphthyridine core is challenging due to the deactivating effect of the nitrogen atoms, which can also be protonated under strongly acidic conditions, further deactivating the ring system. The reaction typically requires harsh conditions, and regioselectivity is a significant concern.
Causality and Troubleshooting:
-
Ring Deactivation: The pyridine nitrogen atoms withdraw electron density from the ring, making it less susceptible to electrophilic attack.
-
Protonation: In strong acids like sulfuric acid, the nitrogen atoms are protonated, forming a dicationic species that is highly deactivated towards electrophiles.
-
Regioselectivity: Electrophilic attack is generally directed to the positions least deactivated by the nitrogen atoms. In the case of 1,8-naphthyridine, the 3- and 6-positions (meta to the nitrogen atoms) are the most likely sites for substitution. However, a mixture of isomers is common.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Low to no reaction | Insufficiently forcing reaction conditions. | Use a stronger nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent like sulfolane or acetonitrile. |
| Mixture of isomers | Competing reaction at multiple sites. | Modifying the reaction temperature can sometimes favor one isomer over another. Lower temperatures may increase selectivity. |
| Product degradation | Harsh reaction conditions. | Consider using milder nitrating agents like acetyl nitrate, generated in situ from nitric acid and acetic anhydride. |
Illustrative Protocol: Nitration of a Substituted 1,8-Naphthyridine
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve the substituted 1,8-naphthyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Q2: I am trying to brominate a 1,8-naphthyridine derivative using N-bromosuccinimide (NBS) but am observing low conversion. What can I do to drive the reaction to completion?
A2: Similar to nitration, the electron-deficient nature of the 1,8-naphthyridine ring makes electrophilic bromination challenging. While NBS is a common brominating agent, it may not be electrophilic enough on its own to react efficiently with a deactivated aromatic system.
Causality and Troubleshooting:
-
Insufficient Electrophilicity: NBS alone may not generate a sufficiently reactive bromine electrophile to overcome the deactivation of the naphthyridine core.
-
Radical vs. Electrophilic Pathway: NBS can react via either a radical or an electrophilic pathway. For aromatic bromination, an electrophilic pathway is desired. The choice of solvent and initiator can influence the reaction mechanism.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Low electrophilicity of the brominating agent. | Use NBS in the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid, to generate a more potent electrophilic bromine species. |
| Side Reactions | Radical-mediated side reactions (e.g., benzylic bromination if an alkyl substituent is present). | Perform the reaction in the dark and avoid radical initiators like AIBN or benzoyl peroxide. Using a polar solvent like acetonitrile can favor the electrophilic pathway.[1] |
Illustrative Protocol: Bromination using NBS in an Acidic Medium
-
Setup: Dissolve the 1,8-naphthyridine derivative (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the solution.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitrogen atoms facilitates nucleophilic aromatic substitution on the 1,8-naphthyridine core, particularly at the 2-, 4-, 5-, and 7-positions, provided a suitable leaving group is present.
Q3: I am attempting a nucleophilic substitution on a 2-chloro-1,8-naphthyridine with an amine, but the reaction is sluggish. How can I increase the reaction rate?
A3: While the 1,8-naphthyridine ring is activated for SNAr, the reactivity can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the ring.
Causality and Troubleshooting:
-
Nucleophilicity: The rate of an SNAr reaction is directly proportional to the nucleophilicity of the attacking species.[2]
-
Solvent Effects: Polar aprotic solvents are generally preferred for SNAr reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.
-
Leaving Group Ability: For SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, the electronegativity of the leaving group is more important than its ability to stabilize a negative charge. The typical leaving group aptitude is F > Cl > Br > I.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Sluggish Reaction | Poor nucleophilicity of the amine. | If using a neutral amine, consider adding a non-nucleophilic base to deprotonate it in situ, generating a more nucleophilic amide anion. Alternatively, switch to a more nucleophilic amine. |
| Sluggish Reaction | Suboptimal solvent. | Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP to allow for higher reaction temperatures, which will increase the reaction rate. |
| Low Yield | Competing side reactions or degradation. | If the nucleophile is also a strong base, elimination reactions can compete. Using a milder base or lower temperatures may be necessary. |
Illustrative Protocol: Amination of 2-Chloro-1,8-naphthyridine
-
Reaction Setup: In a sealed tube, combine 2-chloro-1,8-naphthyridine (1.0 eq), the desired amine (1.2-1.5 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-1,8-naphthyridines. However, the nitrogen atoms in the naphthyridine core can pose challenges by coordinating to the metal catalyst.
Q4: My Suzuki coupling reaction of a bromo-1,8-naphthyridine with an arylboronic acid is giving low yields. What are the likely causes and how can I optimize the reaction?
A4: Low yields in Suzuki couplings of nitrogen-containing heterocycles are often attributed to catalyst inhibition or deactivation, poor solubility of reagents, or issues with the boronic acid.
Causality and Troubleshooting:
-
Catalyst Poisoning: The lone pairs on the 1,8-naphthyridine nitrogen atoms can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[3]
-
Boronic Acid Decomposition: Boronic acids can undergo protodeborylation, especially at high temperatures and in the presence of water.
-
Sub-optimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is crucial for a successful Suzuki coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling of bromo-1,8-naphthyridines.
Illustrative Protocol: Suzuki Coupling of 2-Bromo-1,8-naphthyridine [4][5]
-
Preparation: To a dry Schlenk flask, add 2-bromo-1,8-naphthyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Q5: My Buchwald-Hartwig amination of a halo-1,8-naphthyridine is not proceeding. What are the key parameters to optimize?
A5: The Buchwald-Hartwig amination is also susceptible to catalyst inhibition by the nitrogen heterocycle. The choice of ligand, base, and solvent is critical for success.
Causality and Troubleshooting:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like N-heterocycles, bulky, electron-rich phosphine ligands are often required.
-
Base Strength and Solubility: The base is required to deprotonate the amine and facilitate the reductive elimination step. The strength and solubility of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally preferred.
-
Solvent Polarity: The solvent must be able to dissolve the reactants and the catalyst system while being inert to the reaction conditions.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inappropriate ligand. | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[6][7] |
| No Reaction | Incorrect base. | For many Buchwald-Hartwig reactions, a strong base like sodium tert-butoxide (NaOtBu) is effective. If your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃.[6] |
| Low Yield | Poor solubility of the base. | Ensure vigorous stirring. Consider switching to a more soluble base or a different solvent system. Toluene and dioxane are common choices. |
Illustrative Protocol: Buchwald-Hartwig Amination of 2-Chloro-1,8-naphthyridine [7][8]
-
Setup: In a glovebox, add the 2-chloro-1,8-naphthyridine (1.0 eq), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the ligand (1.2-1.5 eq relative to Pd), and the base (e.g., NaOtBu, 1.2 eq) to a vial.
-
Reagent Addition: Add the amine (1.1 eq) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to 80-110 °C with stirring for 2-24 hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Section 4: Functional Group Interconversion
Modifying substituents on the 1,8-naphthyridine core requires careful consideration of the stability of the heterocyclic ring to the reaction conditions.
Q6: I need to oxidize a methyl group on my 1,8-naphthyridine derivative to a carboxylic acid. What conditions should I use to avoid ring degradation?
A6: Oxidation of a methyl group on an electron-deficient heterocycle like 1,8-naphthyridine requires a potent oxidizing agent. However, harsh conditions can lead to oxidation of the naphthyridine nitrogen atoms or cleavage of the ring.
Causality and Troubleshooting:
-
Ring Stability: The 1,8-naphthyridine ring is relatively stable to oxidation, but strong oxidizing agents under harsh conditions can lead to N-oxide formation or ring opening.
-
Reagent Choice: The choice of oxidizing agent is critical. Potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are powerful but can be aggressive. Selenium dioxide (SeO₂) is a milder alternative but may only oxidize the methyl group to an aldehyde.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Ring Degradation | Oxidizing agent is too harsh. | Start with milder conditions (e.g., lower temperature, shorter reaction time). If degradation persists, consider a two-step process: oxidation to the aldehyde with SeO₂, followed by further oxidation to the carboxylic acid with a milder oxidant like sodium chlorite. |
| Incomplete Conversion | Insufficiently powerful oxidizing agent. | If using a milder reagent like SeO₂, you may need to increase the temperature or use a co-oxidant. For complete oxidation to the carboxylic acid, a stronger reagent like KMnO₄ may be necessary, but conditions must be carefully controlled. |
Illustrative Protocol: Oxidation of a Methyl-1,8-naphthyridine
-
Setup: Suspend the methyl-1,8-naphthyridine derivative in water.
-
Reagent Addition: Heat the suspension to reflux and add potassium permanganate (KMnO₄, 3-4 eq) portion-wise over several hours.
-
Reaction Monitoring: Continue to reflux until the purple color of the permanganate has disappeared. Monitor the reaction by TLC, looking for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide.
-
Isolation: Acidify the filtrate with concentrated HCl to a pH of 3-4 to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization may be necessary for further purification.
Q7: I need to selectively reduce a nitro group on a 1,8-naphthyridine without reducing the heterocyclic ring. What are my best options?
A7: The selective reduction of a nitro group in the presence of a reducible heterocycle like 1,8-naphthyridine requires chemoselective reducing agents. Catalytic hydrogenation can sometimes lead to over-reduction of the naphthyridine core.
Causality and Troubleshooting:
-
Chemoselectivity: The key challenge is to find a reducing agent that will selectively reduce the nitro group without affecting the C=N bonds of the naphthyridine ring.
-
Catalyst Choice in Hydrogenation: The choice of catalyst for catalytic hydrogenation is critical. Palladium on carbon (Pd/C) is a very active catalyst and can lead to ring reduction.[9] Raney nickel is also very active. Platinum-based catalysts are often more selective for nitro group reduction.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Ring Reduction | Overly active hydrogenation catalyst. | Avoid using Pd/C or Raney Nickel. Consider using platinum(IV) oxide (PtO₂, Adams' catalyst) or a poisoned catalyst like Lindlar's catalyst. |
| Incomplete Reduction | Insufficiently reactive reducing agent. | If using metal-in-acid reduction (e.g., SnCl₂/HCl or Fe/HCl), ensure an adequate excess of the metal and acid are used and that the reaction is heated sufficiently. |
| Side Reactions | Formation of dimeric azo or azoxy compounds. | This is more common with certain reducing agents. Catalytic hydrogenation or reduction with sodium dithionite often gives cleaner reactions. |
Illustrative Protocol: Selective Nitro Group Reduction with Tin(II) Chloride [9]
-
Setup: Dissolve the nitro-1,8-naphthyridine derivative (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction and carefully basify with a concentrated aqueous solution of sodium hydroxide to pH > 10.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
-
Q: Why is the 1,8-naphthyridine core of interest in drug discovery?
-
A: The 1,8-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[10][11][12] Its rigid, planar structure and the presence of hydrogen bond acceptors (the nitrogen atoms) allow for specific interactions with proteins and enzymes.
-
-
Q: Are there any protecting groups suitable for the nitrogen atoms of the 1,8-naphthyridine ring?
-
A: Protection of the naphthyridine nitrogens is generally not straightforward and often unnecessary as they are relatively unreactive. However, in certain cases where a highly reactive organometallic reagent is used, transient protection or the use of a Lewis acid to coordinate to the nitrogen may be employed to prevent side reactions.
-
-
Q: I am having trouble with the purification of my 1,8-naphthyridine derivative. It seems to be very polar. What can I do?
-
A: The nitrogen atoms in the 1,8-naphthyridine core can increase the polarity of the molecule and lead to tailing on silica gel chromatography. To mitigate this, you can try adding a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system. Alternatively, reverse-phase chromatography may be a more suitable purification method for highly polar derivatives.
-
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions to support your research and development endeavors. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success in synthesizing this important heterocyclic compound.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The chloro-substitution at the 7-position provides a reactive handle for further functionalization, making this a versatile building block in drug discovery programs.
The synthesis of this molecule, while conceptually straightforward, presents several challenges, particularly when transitioning from laboratory-scale to pilot or manufacturing-scale production. This guide will address these challenges head-on, providing you with the necessary information to optimize your synthetic route, troubleshoot common issues, and ensure a robust and scalable process.
Synthetic Strategy: A Modified Gould-Jacobs Approach
The most common and scalable approach to the synthesis of this compound is a variation of the Gould-Jacobs reaction.[1][2][3] This method typically involves the condensation of a substituted aminopyridine with a malonic ester derivative, followed by a thermal cyclization to form the naphthyridinone core.
Below is a general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the condensation step (Step 1) | - Incomplete reaction due to insufficient heating or reaction time.- Decomposition of starting materials at high temperatures.- Sub-optimal stoichiometry of reactants. | - Monitor the reaction progress by TLC or HPLC to ensure completion.- Optimize the reaction temperature. A gradual increase in temperature may be beneficial.- Use a slight excess of diethyl malonate (1.1-1.2 equivalents) to drive the reaction to completion. |
| Formation of colored impurities during cyclization (Step 2) | - Thermal decomposition of the intermediate or product at very high temperatures.- Presence of oxygen leading to oxidative side reactions. | - Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether for controlled heating.- Perform the cyclization under an inert atmosphere (e.g., nitrogen or argon).- Consider a lower reaction temperature for a longer duration. |
| Incomplete cyclization | - Insufficient temperature or reaction time for the ring-closing reaction. | - Ensure the reaction temperature is maintained consistently at the optimal level (typically >200 °C).- Extend the reaction time and monitor for the disappearance of the intermediate. |
| Difficulty in isolating the product after cyclization | - Product may be soluble in the high-boiling solvent.- Tar formation can complicate product isolation. | - Allow the reaction mixture to cool to a safe temperature before adding a non-polar solvent (e.g., hexane) to precipitate the product.- If tarring is severe, consider a solvent-free or microwave-assisted cyclization method on a smaller scale to optimize conditions.[4] |
| Incomplete hydrolysis or decarboxylation (Step 3) | - Insufficient concentration of acid or base.- Inadequate heating or reaction time. | - For acidic hydrolysis, use a strong acid like concentrated hydrochloric or sulfuric acid and ensure reflux conditions are met.[5] - For basic hydrolysis, use a suitable base like sodium hydroxide followed by acidic workup for decarboxylation.[3] - Monitor the reaction for the evolution of CO2 (in the case of decarboxylation) and the disappearance of the ester intermediate. |
| Product contamination with starting materials or intermediates | - Inefficient purification methods. | - Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective.- For persistent impurities, column chromatography on silica gel may be necessary, though this can be challenging on a large scale.- An acidic wash of the crude product can help remove any unreacted aminopyridine.[5] |
| Poor filterability of the final product | - Very fine particle size of the precipitated product. | - Optimize the cooling rate during precipitation; slower cooling often leads to larger crystals.- Consider an anti-solvent addition strategy for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction in this synthesis?
A1: The Gould-Jacobs reaction proceeds through two key steps. First, a nucleophilic attack by the amino group of 2-amino-4-chloropyridine on one of the carbonyl groups of diethyl malonate, followed by the elimination of ethanol, forms an enamine intermediate. The second step is a thermal 6-electron electrocyclization to form the dihydronaphthyridine ring, which then tautomerizes to the more stable aromatic naphthyridinone.[1][3]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Q2: Are there alternative, "greener" methods for this synthesis?
A2: Yes, research into more environmentally friendly synthetic methods is ongoing. For the cyclization step, microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[1][4] The use of ionic liquids as recyclable catalysts and solvents is another promising green alternative.[4] Furthermore, performing reactions in water, where possible, can reduce the reliance on volatile organic compounds.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
High Temperatures: The cyclization step requires high temperatures, which can pose a fire hazard if not properly controlled. The use of a high-boiling, non-flammable solvent and appropriate heating equipment is crucial.
-
Corrosive Reagents: The hydrolysis and decarboxylation step often uses strong acids or bases, which are corrosive and require careful handling and appropriate personal protective equipment (PPE).
-
Exothermic Reactions: While the initial condensation is typically endothermic, the quench and neutralization steps can be exothermic. Ensure adequate cooling capacity is available, especially on a larger scale.
-
Pressure Build-up: The decarboxylation step evolves carbon dioxide gas. The reaction vessel must be properly vented to avoid pressure build-up.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction on a lab scale. For more quantitative analysis and for scale-up processes, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5] Developing a stable HPLC method to separate the starting materials, intermediates, and the final product is essential for process control.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (4-chloro-2-pyridylamino)methylenemalonate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chloropyridine (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Heat the mixture to 140-150 °C with stirring.
-
Monitor the reaction by TLC until the 2-amino-4-chloropyridine is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The crude intermediate can often be used directly in the next step without further purification.
Protocol 2: Cyclization to form 7-Chloro-4-hydroxy-1,8-naphthyridine-3-carboxylate
-
To the crude intermediate from Protocol 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 240-250 °C under a nitrogen atmosphere.
-
Maintain this temperature for 1-2 hours, monitoring the reaction by TLC or HPLC for the disappearance of the intermediate.
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.
-
Filter the solid product and wash with hexane.
Protocol 3: Hydrolysis and Decarboxylation to this compound
-
Suspend the crude product from Protocol 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the product with water and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Validation of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction: The Critical Role of Structural Integrity in Drug Discovery
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, represents a key intermediate in the synthesis of more complex pharmaceutical agents.[3] Its precise molecular structure is paramount to its reactivity and the biological efficacy of its downstream products. Ambiguity in its structure can lead to unforeseen side reactions, inactive final compounds, or off-target biological effects, underscoring the necessity for rigorous structural validation.
This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation of this compound. We will delve into the theoretical underpinnings of the expected spectral data, present detailed experimental protocols, and offer insights into the interpretation of the results to distinguish the target molecule from potential isomers and impurities.
Molecular Structure and Spectroscopic Expectations
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
DOT Script for Molecular Structure
Caption: Molecular structure of this compound.
Based on this structure, we can predict the key features in each spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate a spectrum revealing five distinct proton signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
Pulse angle: 30-45 degrees.
-
Spectral width: 0-12 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Predicted vs. Experimental Data Comparison
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Hypothetical Experimental Data (ppm, mult, J) |
| H-5 | 7.5 - 7.8 | Doublet | 8.0 - 9.0 | 7.65 (d, J = 8.5 Hz) |
| H-6 | 6.8 - 7.1 | Doublet | 8.0 - 9.0 | 6.95 (d, J = 8.5 Hz) |
| N1-H | 8.0 - 9.0 | Broad Singlet | - | 8.50 (br s) |
| H-2 | 3.4 - 3.7 | Triplet | 6.0 - 7.0 | 3.55 (t, J = 6.5 Hz) |
| H-3 | 2.6 - 2.9 | Triplet | 6.0 - 7.0 | 2.75 (t, J = 6.5 Hz) |
Causality Behind Predictions:
-
Aromatic Protons (H-5 and H-6): These protons are part of a pyridine ring and are expected to resonate in the aromatic region. H-5 is deshielded by the adjacent nitrogen (N-8) and the carbonyl group at C-4, placing it further downfield. H-6 is ortho to the electron-donating nitrogen (N-8) but para to the carbonyl group, resulting in a slightly more upfield shift compared to H-5. The coupling between these two adjacent protons should result in a clean doublet for each, with a typical ortho-coupling constant of 8-9 Hz.
-
Amide Proton (N1-H): This proton is attached to a nitrogen atom adjacent to a carbonyl group, leading to significant deshielding and a downfield chemical shift. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Aliphatic Protons (H-2 and H-3): These protons are on a saturated ring system. H-2 is adjacent to the amide nitrogen (N-1), which is electron-withdrawing, causing a downfield shift compared to H-3. H-3 is adjacent to the carbonyl group, which also has a deshielding effect. The coupling between the two methylene groups (H-2 and H-3) should result in two triplets, each with a typical vicinal coupling constant of 6-7 Hz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. We expect to observe eight distinct carbon signals for our target compound.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted vs. Experimental Data Comparison
| Carbon Assignment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Data (ppm) |
| C-4 (C=O) | 165 - 175 | 168.5 |
| C-7 | 150 - 155 | 152.0 |
| C-8a | 145 - 150 | 147.8 |
| C-5 | 135 - 140 | 138.2 |
| C-4a | 120 - 125 | 122.1 |
| C-6 | 115 - 120 | 118.5 |
| C-2 | 40 - 45 | 42.3 |
| C-3 | 30 - 35 | 33.7 |
Causality Behind Predictions:
-
Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift in the 165-175 ppm range.
-
Aromatic and Vinylic Carbons (C-5, C-6, C-7, C-4a, C-8a): These carbons resonate in the typical aromatic/vinylic region. C-7, being directly attached to the electronegative chlorine atom, is expected to be significantly downfield. C-8a and C-5 are also deshielded due to their proximity to nitrogen and the carbonyl group. C-6 and C-4a are expected to be more upfield in this region.
-
Aliphatic Carbons (C-2, C-3): These saturated carbons appear in the upfield region of the spectrum. C-2, being adjacent to the nitrogen atom, will be more deshielded than C-3.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Hypothetical Experimental Data (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 | 3350 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3050 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2950, 2880 |
| C=O Stretch (Amide) | 1650 - 1680 | 1665 |
| C=C & C=N Stretch (Aromatic) | 1500 - 1600 | 1590, 1560 |
| C-Cl Stretch | 700 - 800 | 750 |
Interpretation of Key Bands:
-
N-H Stretch: A prominent peak in the 3200-3400 cm⁻¹ region is a strong indicator of the N-H bond in the amide group.
-
C=O Stretch: The strong absorption band around 1665 cm⁻¹ is characteristic of a conjugated amide carbonyl group.[4]
-
Aromatic and Aliphatic C-H Stretches: The presence of peaks just above 3000 cm⁻¹ and just below 3000 cm⁻¹ helps to distinguish between aromatic and aliphatic C-H bonds, respectively.
-
C-Cl Stretch: A band in the fingerprint region (700-800 cm⁻¹) can be attributed to the C-Cl bond.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): For C₈H₇ClN₂O, the expected monoisotopic mass is approximately 182.02 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), we expect to see two molecular ion peaks:
-
[M]⁺ at m/z 182 (for ³⁵Cl)
-
[M+2]⁺ at m/z 184 (for ³⁷Cl) with an intensity of about one-third of the M⁺ peak.
-
-
Key Fragmentation Pathways:
-
Loss of Cl radical: [M-Cl]⁺ at m/z 147.
-
Loss of CO (a common fragmentation for carbonyl compounds): [M-CO]⁺ at m/z 154.
-
Retro-Diels-Alder type fragmentation of the dihydro-pyridone ring.
-
Workflow for Structural Validation
The synergy of these techniques provides a robust workflow for structural validation.
DOT Script for Validation Workflow
Caption: A comprehensive workflow for the spectroscopic validation of the target compound.
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of a key synthetic intermediate like this compound is a non-negotiable step in the drug discovery and development pipeline. While each spectroscopic technique provides a unique piece of the structural puzzle, it is their combined and comparative analysis that leads to an unambiguous assignment. Mass spectrometry confirms the molecular formula, IR spectroscopy verifies the presence of key functional groups, and ¹H and ¹³C NMR spectroscopy, especially when coupled with 2D techniques, elucidates the precise connectivity of the atoms. By systematically comparing experimental data with theoretically predicted values, researchers can confidently confirm the structure of their synthesized compounds, ensuring the integrity and success of their subsequent research endeavors.
References
A Comparative Analysis of 7-Chloro-1,8-Naphthyridinone Bioactivity: A Guide for Drug Discovery Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the bioactivity of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives, offering insights for researchers and drug development professionals. While specific experimental data for the parent compound, this compound, is not extensively available in the public domain, a wealth of information on its substituted analogs highlights the potential of this chemical class. This guide will therefore focus on the structure-activity relationships (SAR) of these analogs, drawing comparisons with established therapeutic agents to provide a comprehensive overview of their potential.
The 1,8-Naphthyridine Core: A Versatile Pharmacophore
The 1,8-naphthyridine nucleus, a bicyclic system containing two nitrogen atoms, serves as a cornerstone for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
The Significance of the 7-Chloro Substituent
Halogen substitution, particularly at the C7 position of the 1,8-naphthyridin-4(1H)-one core, has been a recurring theme in the development of potent bioactive molecules. Studies on various 7-chloro-1,8-naphthyridine derivatives have consistently demonstrated enhanced anticancer and anti-inflammatory properties.[4][5] The chloro group can influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby impacting its interaction with biological targets.
Comparative Bioactivity Analysis: Anticancer and Anti-inflammatory Potential
Numerous studies have explored the anticancer and anti-inflammatory activities of 7-chloro-1,8-naphthyridine-3-carboxamide derivatives. These compounds have shown potent cytotoxicity against a range of cancer cell lines and significant inhibition of pro-inflammatory cytokines.[1][4][5]
Anticancer Activity
The cytotoxic effects of 7-chloro-1,8-naphthyridine derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency. For a comparative perspective, we will consider the well-established tyrosine kinase inhibitors, Nilotinib and Dasatinib, which are used in cancer therapy.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [4] |
| K-562 (Leukemia) | 0.77 | [4] | |
| Analog 2 (Compound 36) | PA-1 (Ovarian) | 1.19 | [4] |
| Analog 3 (Compound 12) | HBL-100 (Breast) | 1.37 | [5] |
| Analog 4 (Compound 17) | KB (Oral) | 3.7 | [5] |
| Analog 5 (Compound 22) | SW-620 (Colon) | 3.0 | [5] |
| Nilotinib | Murine myeloid progenitor cells (Bcr-Abl) | <0.03 | [6] |
| Dasatinib | Wild-type ABL kinase | (325-fold more active than imatinib) | [7] |
Note: The analogs listed are complex derivatives of the 7-chloro-1,8-naphthyridin-4(1H)-one core and not the parent compound itself. The data is presented to illustrate the potential of this chemical class.
Anti-inflammatory Activity
The anti-inflammatory potential of 7-chloro-1,8-naphthyridine derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and interleukins. One study highlighted a derivative, C-34, which demonstrated potent inhibition of inflammatory markers in a lipopolysaccharide (LPS)-induced dendritic cell model at concentrations of 0.2 and 2 µM.[1] Furthermore, in an in vivo mouse model, C-34 significantly inhibited TNF-α, IL-1β, IL-6, and MIP-1-α at doses ranging from 1.25 to 5 mg/kg.[1]
Mechanistic Insights: Potential as Kinase Inhibitors
The structural features of 1,8-naphthyridinones bear resemblance to the pharmacophores of known kinase inhibitors. The nitrogen atoms in the heterocyclic core can act as hydrogen bond acceptors, a common interaction motif in the ATP-binding pocket of kinases. This suggests that 7-chloro-1,8-naphthyridinone derivatives may exert their anticancer and anti-inflammatory effects through the modulation of key signaling pathways regulated by kinases. The established tyrosine kinase inhibitors Nilotinib and Dasatinib, which target Bcr-Abl and Src family kinases, serve as relevant benchmarks in this context.[8][9][10]
Below is a diagram illustrating a simplified signaling pathway that is often targeted by kinase inhibitors in cancer.
Caption: Hypothetical inhibition of cancer signaling pathways by a 7-chloro-1,8-naphthyridinone derivative.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key bioassays are provided below.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, opaque)
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a dose-response curve.
-
Kinase Reaction: a. In a multi-well plate, add the test compound dilutions or DMSO (vehicle control). b. Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the reaction by adding a mixture of the kinase substrate and ATP. d. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.[4]
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent (pre-mixed with an electron-coupling agent) to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, and 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion and Future Directions
The 7-chloro-1,8-naphthyridin-4(1H)-one scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The available data on its derivatives strongly suggest that this chemical class warrants further investigation. Future research should focus on the synthesis and direct biological evaluation of this compound to establish a baseline for its activity. Subsequent SAR studies, guided by computational modeling and a deeper understanding of the target biology, could lead to the discovery of more potent and selective drug candidates. The experimental protocols provided in this guide offer a framework for conducting these crucial next steps in the drug discovery process.
References
- 1. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemuniverse.com [chemuniverse.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one and Other Naphthyridinone Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,8-naphthyridin-4(1H)-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one against other key naphthyridinone derivatives, offering insights into their structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies for their synthesis and evaluation. While direct comparative data for this compound is limited in publicly accessible literature, this guide synthesizes available information on structurally related compounds to provide a predictive comparison and a framework for future research.
The Naphthyridinone Scaffold: A Versatile Pharmacophore
Naphthyridinones, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused ring system, have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[1] The 1,8-naphthyridinone core, in particular, is a key component in a variety of bioactive molecules with applications including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The versatility of this scaffold lies in the numerous positions available for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.
Structural Features and Predicted Significance of this compound
This compound is a specific derivative of the 1,8-naphthyridin-4(1H)-one core. Its structure, confirmed by its presence in chemical supplier catalogs, suggests several key features that may influence its biological activity.[3][4]
-
7-Chloro Substitution: The presence of a chlorine atom at the 7-position is a common feature in many bioactive naphthyridinone and quinolone analogs.[5][6] This electron-withdrawing group can significantly impact the electronic distribution of the aromatic system, potentially influencing protein-ligand interactions and metabolic stability. In related series of compounds, a 7-chloro substituent has been associated with potent biological activity.[5]
-
2,3-Dihydro Feature: The saturation of the 2,3-double bond in the pyridinone ring introduces a three-dimensional character to this part of the molecule. This change from a planar to a more flexible conformation can affect how the molecule binds to its biological target, potentially leading to altered selectivity or potency compared to its unsaturated counterpart.
Comparative Landscape: Performance of Other Naphthyridinone Derivatives
To understand the potential of this compound, it is crucial to examine the performance of other well-characterized naphthyridinone derivatives.
Anticancer Activity
The 1,8-naphthyridin-4-one scaffold is a prominent feature in many potent anticancer agents. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridin-4-one Derivatives
| Compound/Derivative | Modifications | Cell Line(s) | IC50 (µM) | Reference |
| Compound 13 | 2-(naphthalen-1-yl)-7-methyl | A549 (Lung) | 2.3 | [7] |
| Caki-2 (Renal) | 13.4 | [7] | ||
| Compound 12 | 2-(naphthalen-2-yl)-7-methyl | HBL-100 (Breast) | 1.37 | [8] |
| Compound 17 | 3-carboxamide derivative | KB (Oral) | 3.7 | [8] |
| Compound 22 | 3-carboxamide derivative | SW-620 (Colon) | 3.0 | [8] |
| AT-3639 | 1-(2-thiazolyl)-7-(3-aminopyrrolidinyl) | Various | Not specified | [6] |
Structure-Activity Relationship Insights:
-
Substitution at C2: Aromatic substitutions at the C2 position, such as a naphthyl group, have been shown to enhance cytotoxic activity.[7]
-
Substitution at C7: Methyl substitution at the C7 position has been found to be more potent than at the C5 or C6 positions in certain series.[7] The introduction of aminopyrrolidine derivatives at C7 has also led to potent antitumor agents.[6]
-
Substitution at C3: Modification of the C3 position with various carboxamide moieties has yielded compounds with significant cytotoxicity against a range of cancer cell lines.[8][9]
Based on these trends, the 7-chloro substituent in this compound could contribute positively to its anticancer potential. The impact of the 2,3-dihydro feature would need to be experimentally determined, as it could either enhance or diminish activity depending on the specific target interaction.
Anti-inflammatory Activity
Several 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of pro-inflammatory cytokines.[10]
One notable example is a 7-chloro-6-fluoro-1,8-naphthyridine derivative which demonstrated significant inhibition of TNF-α, IL-1β, and IL-6 in vivo.[10] This highlights the potential of 7-chloro substituted naphthyridinones as anti-inflammatory agents.
Other Biological Activities
The versatility of the naphthyridinone scaffold extends to other therapeutic areas:
-
Cannabinoid Receptor Agonists: 1,8-Naphthyridin-4(1H)-on-3-carboxamide derivatives have been developed as selective CB2 receptor agonists, with potential applications in treating inflammatory and neuropathic pain.[5]
-
PDE4 Inhibitors: A series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides have been identified as potent and effective phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of chronic obstructive pulmonary disease (COPD).[11]
-
Antibiotic Activity Modulators: While not exhibiting direct antibacterial activity, some 1,8-naphthyridin-4(1H)-one derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[12]
Experimental Protocols
General Synthesis of 1,8-Naphthyridin-4(1H)-ones
A common and versatile method for the synthesis of the 1,8-naphthyridin-4(1H)-one core is the Gould-Jacobs reaction. This involves the condensation of a 2-aminopyridine derivative with a diethyl ethoxymethylenemalonate, followed by thermal cyclization.
Step-by-Step Methodology:
-
Condensation: A mixture of the appropriately substituted 2-aminopyridine and diethyl ethoxymethylenemalonate is heated, typically in a high-boiling point solvent such as Dowtherm A, to form the intermediate enamine.
-
Cyclization: The reaction mixture is then heated to a higher temperature (e.g., 240-250 °C) to effect cyclization to the corresponding ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH), followed by acidification. Subsequent heating of the carboxylic acid intermediate leads to decarboxylation to yield the desired 1,8-naphthyridin-4(1H)-one.
Adaptation for this compound:
To synthesize the target compound, one would start with 2-amino-4-chloropyridine. Following the general procedure, this would yield 7-chloro-1,8-naphthyridin-4(1H)-one. The subsequent reduction of the 2,3-double bond could be achieved using standard catalytic hydrogenation methods (e.g., H2, Pd/C).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]
Future Directions and Conclusion
While the 1,8-naphthyridin-4(1H)-one scaffold is a well-established pharmacophore, the specific derivative this compound remains largely unexplored in the public domain. Based on the structure-activity relationships of related compounds, this molecule holds potential as a bioactive agent, particularly in the fields of oncology and inflammation.
Future research should focus on:
-
Synthesis and Characterization: The development of a robust and scalable synthetic route for this compound and its analogs.
-
In Vitro Screening: A comprehensive biological evaluation of this compound against a panel of cancer cell lines and in relevant enzyme-based assays (e.g., kinase inhibition, topoisomerase activity).
-
Comparative Studies: Direct head-to-head comparisons with its unsaturated counterpart and other key naphthyridinone derivatives to elucidate the specific contributions of the 7-chloro and 2,3-dihydro features to its biological activity profile.
This guide provides a foundational framework for researchers interested in exploring the potential of this compound. By leveraging the existing knowledge on related naphthyridinone derivatives and employing the outlined experimental approaches, the scientific community can further unlock the therapeutic potential of this promising class of molecules.
References
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | C8H7ClN2O | CID 12619150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: identification of MK-0873, a potent and effective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 7-Chloro-1,8-Naphthyridin-4-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This guide delves into the structure-activity relationships (SAR) of a specific subclass: 7-chloro-1,8-naphthyridin-4-one analogs. While direct and extensive SAR studies on the 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one core are limited in the readily available literature, we can draw valuable insights from the broader class of 7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine derivatives. This guide will synthesize findings from various studies to provide a comparative analysis of how structural modifications on this scaffold influence biological activity, primarily focusing on anticancer and anti-inflammatory properties.
The 7-Chloro-1,8-Naphthyridin-4-one Core: A Foundation for Diverse Bioactivity
The 1,8-naphthyridine ring system is a bioisostere of quinolone and has been a fertile ground for the development of therapeutics.[2][3] The presence of a chlorine atom at the C7-position is a common feature in many biologically active analogs, often contributing to enhanced potency.[4][5] The general structure of the 7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine core, which will be the primary focus of our SAR discussion, is depicted below.
General Synthetic Strategy
The synthesis of 7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, a key intermediate, often follows a multi-step pathway. A representative synthetic route is outlined below. The versatility of this core allows for diverse substitutions at the N1 and C3 positions, enabling the exploration of a wide chemical space.
Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
This protocol is a generalized representation based on common synthetic strategies for similar scaffolds.[6]
-
Step 1: Condensation. React 2,6-dichloro-5-fluoronicotinoyl chloride with diethyl malonate in the presence of a base (e.g., magnesium ethoxide) to form the corresponding 3-oxo-propanoate derivative.
-
Step 2: Enamine Formation. The resulting ketoester is then reacted with an amine (e.g., cyclopropylamine) to yield the enamine intermediate.
-
Step 3: Cyclization. Intramolecular cyclization of the enamine is typically achieved using a strong base such as sodium hydride to construct the 1,8-naphthyridine ring system.
-
Step 4: Hydrolysis. Finally, the ester is hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-chloro-1,8-naphthyridin-4-one analogs is significantly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions based on reported anticancer and anti-inflammatory activities.
Substitutions at the N1-Position
The N1-position of the 1,8-naphthyridine ring is a critical site for modulating biological activity.
-
Small Alkyl and Cycloalkyl Groups: Introduction of small, lipophilic groups such as ethyl or cyclopropyl at the N1-position is a common strategy in the development of potent antibacterial agents and has been adapted for anticancer drug design.[6] The cyclopropyl group, in particular, is a well-established substituent in many quinolone and naphthyridine-based drugs.
-
Aryl and Heteroaryl Groups: More complex aryl or heteroaryl substituents at N1 can lead to potent antitumor activity. For instance, a 2-thiazolyl group at the N-1 position of a related 1,4-dihydro-4-oxo-1,8-naphthyridine series was found to be optimal for antitumor activity.[7]
Modifications at the C3-Position
The C3-position offers a versatile handle for introducing a wide array of functionalities, most commonly through a carboxylic acid or carboxamide linkage.
-
Carboxamide Derivatives: A series of 1,8-naphthyridine-3-carboxamide derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[4][5] The nature of the amine component of the carboxamide is crucial for activity.
-
Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxic activity. For example, compound 47 (a 7-chloro derivative) displayed an IC50 of 0.41 µM against the MIAPaCa pancreatic cancer cell line.[4]
-
The introduction of bulky and functionalized amino acid-like moieties at the C3-carboxamide can lead to potent compounds.[4]
-
Substitutions at the C7-Position
While this guide focuses on 7-chloro analogs, it is insightful to compare the effect of chlorine with other substituents at this position.
-
Amino Substituents: In a study of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, aminopyrrolidine derivatives at the C7-position were found to be more effective than other amines or thioether derivatives for antitumor activity.[7] This suggests that for the 7-chloro scaffold, further derivatization at this position, if synthetically feasible, could be a promising avenue for optimization.
Comparative Biological Data
The following table summarizes the in vitro cytotoxic activity of selected 7-chloro-1,8-naphthyridin-4-one analogs from the literature. This data provides a quantitative comparison of how different substitution patterns impact anticancer potency.
| Compound ID | N1-Substituent | C3-Substituent | C7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| C-31 | Prop-2-yn-1-yl | -CONH-CH(Ph)-CH(OH)-CO-NHPh | Cl | Various | High Cytotoxicity | [8] |
| C-34 | Prop-2-yn-1-yl | -CONH-CH(Ph)-CH(OH)-CO-NHPh | Cl, 6-F | Various | High Cytotoxicity | [8] |
| 36 | Prop-2-yn-1-yl | Complex carboxamide | Cl, 6-F | PA-1 (Ovarian) | 1.19 | [4] |
| 47 | Prop-2-yn-1-yl | Complex carboxamide | Cl | MIAPaCa (Pancreatic) | 0.41 | [4] |
| 47 | Prop-2-yn-1-yl | Complex carboxamide | Cl | K-562 (Leukemia) | 0.77 | [4] |
Mechanistic Insights and Future Directions
The biological activity of 1,8-naphthyridine derivatives is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, similar to quinolone antibiotics.[4] Some analogs have also been shown to inhibit tubulin polymerization.[9] More recently, derivatives of the related 1,5-naphthyridine scaffold have been identified as potent Aurora kinase inhibitors.
The SAR data presented here suggests several key takeaways for the design of future 7-chloro-1,8-naphthyridin-4-one analogs:
-
N1-Substitution: Exploration of diverse, sterically and electronically varied substituents at the N1-position is warranted.
-
C3-Carboxamide Library: A focused library of C3-carboxamides with a wide range of amine components could yield potent and selective compounds.
-
C6-Fluorination: The presence of a fluorine atom at the C6-position, often seen in conjunction with the C7-chloro substituent, appears to be beneficial for activity and should be considered in future designs.[8]
Conclusion
The 7-chloro-1,8-naphthyridin-4-one scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The available structure-activity relationship data, though not exhaustive for the specific 2,3-dihydro core, provides a solid foundation for the rational design of new analogs with improved potency and selectivity. Further exploration of the chemical space around this privileged core, guided by the principles outlined in this guide, is a promising strategy for the discovery of next-generation drug candidates.
References
- 1. QSAR study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor agents. 178. Synthesis and biological evaluation of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones as antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The subject of this guide, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, serves as a valuable building block for the synthesis of more complex molecules, where the chloro substituent at the 7-position offers a versatile handle for further functionalization through nucleophilic substitution reactions. The dihydro-oxo-naphthyridine core itself is a key feature in many biologically active compounds.
This guide will explore two primary hypothetical, yet chemically sound, synthetic routes to this target molecule:
-
Route 1: Construction of the 1,8-Naphthyridine Core via Friedländer Annulation followed by Chlorination.
-
Route 2: Inverse Electron-Demand Diels-Alder Approach to the Dihydronaphthyridinone Core.
We will analyze each route based on potential starting materials, reaction conditions, scalability, and overall efficiency.
Route 1: Friedländer Annulation and Subsequent Chlorination
This classical approach builds the bicyclic naphthyridine system through the condensation of an ortho-amino pyridine aldehyde or ketone with a compound containing an activated methylene group. For the synthesis of our target, a plausible pathway involves the initial synthesis of 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one, followed by a Sandmeyer-type reaction to introduce the chloro group.
Step 1: Synthesis of 7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one
The synthesis of the 7-amino precursor can be envisioned starting from 2,6-diaminopyridine and a suitable three-carbon synthon, such as acrylic acid or its derivatives, under acidic conditions.
Conceptual Experimental Protocol:
-
Reaction Setup: To a solution of 2,6-diaminopyridine in a high-boiling solvent such as Dowtherm A or polyphosphoric acid, add acrylic acid.
-
Reaction Conditions: Heat the mixture at a high temperature (typically >150 °C) for several hours to drive the condensation and subsequent cyclization.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water or a basic solution to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
High Temperature: The Friedländer annulation often requires significant thermal energy to overcome the activation barrier for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.
-
Acidic Catalyst: An acidic medium protonates the carbonyl group of the acrylic acid derivative, making it more electrophilic and facilitating the initial Michael addition by the amino group of the pyridine. It also promotes the subsequent cyclization and dehydration.
Step 2: Chlorination via Sandmeyer-type Reaction
The conversion of the 7-amino group to a chloro group is a standard transformation achievable through a Sandmeyer reaction.[1][2] This involves the diazotization of the primary aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.
Conceptual Experimental Protocol:
-
Diazotization: Dissolve the 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one in a cold aqueous solution of a non-nucleophilic acid, such as hydrochloric acid or sulfuric acid. Add a solution of sodium nitrite dropwise while maintaining the temperature at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution.
-
Decomposition and Work-up: Allow the reaction mixture to warm to room temperature or gently heat to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Causality of Experimental Choices:
-
Low Temperature for Diazotization: Aryl diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial to prevent premature decomposition and side reactions.
-
Copper(I) Catalyst: Copper(I) facilitates the single-electron transfer mechanism that leads to the displacement of the diazonium group by the chloride ion.
Visualizing the Friedländer Annulation Pathway:
Caption: Conceptual workflow for Route 1.
Route 2: Inverse Electron-Demand Diels-Alder Approach
A more modern and potentially more modular approach to the 2,3-dihydro-1,8-naphthyridin-4(1H)-one core involves an inverse electron-demand Diels-Alder (IEDDA) reaction.[3] This strategy typically involves the reaction of an electron-deficient diene, such as a 1,2,4-triazine, with an electron-rich dienophile.
For the synthesis of our target molecule, a plausible strategy would involve the construction of a suitable 1,2,4-triazine precursor bearing a chloro-substituent, which then undergoes an intramolecular IEDDA reaction with a tethered dienophile.
Conceptual Synthetic Pathway:
-
Preparation of a Substituted 1,2,4-Triazine: A key starting material would be a 1,2,4-triazine substituted with a chlorine atom at the desired position and a side chain containing a dienophile (e.g., an enamine or an enol ether). The synthesis of such a precursor could involve multiple steps starting from simpler building blocks.
-
Intramolecular IEDDA Reaction: The substituted 1,2,4-triazine is then subjected to thermal or microwave-assisted conditions to promote the intramolecular [4+2] cycloaddition.
-
Rearomatization: The resulting bicyclic intermediate typically undergoes a retro-Diels-Alder reaction, extruding a small molecule (e.g., nitrogen gas), to afford the desired 2,3-dihydro-1,8-naphthyridin-4(1H)-one ring system.
Causality of Experimental Choices:
-
Microwave Irradiation: IEDDA reactions are often accelerated by microwave heating, which can lead to shorter reaction times and improved yields compared to conventional heating.
-
Intramolecular Approach: Tethering the diene and dienophile in the same molecule entropically favors the desired cycloaddition, often leading to higher efficiency and regioselectivity compared to an intermolecular reaction.
Visualizing the IEDDA Pathway:
Caption: Conceptual workflow for Route 2.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Friedländer Annulation & Chlorination | Route 2: Inverse Electron-Demand Diels-Alder |
| Starting Materials | Readily available 2,6-diaminopyridine and acrylic acid derivatives. | Requires multi-step synthesis of a functionalized 1,2,4-triazine precursor. |
| Number of Steps | Potentially shorter overall sequence. | Likely a longer synthetic sequence due to precursor preparation. |
| Scalability | Friedländer reactions can sometimes be challenging to scale due to harsh conditions. The Sandmeyer reaction is generally scalable. | The synthesis of the triazine precursor might pose scalability challenges. Microwave-assisted steps can be difficult to scale up. |
| Reaction Conditions | Often requires harsh conditions (high temperatures, strong acids). | Can often be performed under milder conditions, especially with microwave assistance. |
| Versatility | The Friedländer approach may have limitations in terms of achievable substitution patterns. | The IEDDA approach offers greater modularity and potential for diverse substitution patterns on the naphthyridine core. |
| Potential Challenges | Low yields and side product formation in the Friedländer step. Handling of potentially explosive diazonium salts in the Sandmeyer step. | Synthesis of the required 1,2,4-triazine precursor can be complex. Regioselectivity of the cycloaddition may be an issue in some cases. |
| Overall Efficiency | Potentially lower overall yield due to harsh conditions and multiple steps. | Potentially higher yielding in the key cycloaddition step, but the overall yield will depend on the efficiency of the precursor synthesis. |
Conclusion and Future Outlook
Both the classical Friedländer annulation followed by chlorination and the more modern inverse electron-demand Diels-Alder approach offer plausible, albeit conceptually different, pathways to this compound.
Route 1 benefits from the potential use of commercially available starting materials, which could make it a more direct route for initial exploration. However, the often harsh conditions of the Friedländer reaction and the handling of diazonium intermediates are notable drawbacks.
Route 2 , while likely requiring a more involved synthesis of the key 1,2,4-triazine precursor, offers the promise of greater modularity and potentially milder reaction conditions for the core-forming step. This could be particularly advantageous for creating a library of analogs with diverse substitution patterns.
For researchers embarking on the synthesis of this and related 1,8-naphthyridinones, the choice of route will ultimately depend on the specific goals of the project, the availability of starting materials, and the desired scale of the synthesis. Further experimental validation is necessary to determine the optimal conditions and to fully assess the practical advantages of each approach. The continued development of novel cyclization strategies will undoubtedly provide even more efficient and versatile methods for accessing this important class of heterocyclic compounds.
References
A Comparative Analysis of In Vitro Cytotoxicity of Novel 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of the in vitro cytotoxicity of selected 1,8-naphthyridine derivatives, offering insights into their structure-activity relationships and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anticancer agents.
Introduction to 1,8-Naphthyridines in Oncology
The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, serves as a versatile template for the design of potent bioactive molecules.[3][4] The ability to readily modify the core at various positions allows for the fine-tuning of pharmacological properties, leading to the discovery of derivatives with significant cytotoxic effects against a range of cancer cell lines.[5] The anticancer mechanisms of these derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets such as topoisomerase I and II, tubulin polymerization, and various protein kinases.[1][6][7][8] One notable example that has reached clinical trials is voreloxin (vosaroxin), a topoisomerase II inhibitor.[9][10]
Comparative Cytotoxicity of Selected 1,8-Naphthyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of several representative 1,8-naphthyridine derivatives against a panel of human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), has been compiled from various studies to facilitate a direct comparison of their potency.
| Derivative Class | Compound ID | Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,8-Naphthyridine-C-3'-heteroaryl | 29 | Unsubstituted C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [11][12] |
| SW620 (Colon) | 1.4 | [11][12] | |||
| 1,8-Naphthyridine-3-carboxamide | 47 | Halogen substituted | MIAPaCa (Pancreatic) | 0.41 | [11][12] |
| K-562 (Leukemia) | 0.77 | [11][12] | |||
| 36 | Halogen substituted | PA-1 (Ovarian) | 1.19 | [11][12] | |
| 12 | HBL-100 (Breast) | 1.37 | [13] | ||
| 22 | SW-620 (Colon) | 3.0 | [13] | ||
| 17 | KB (Oral) | 3.7 | [13] | ||
| 1-Propargyl-1,8-naphthyridine-3-carboxamide | 22 | Various | High Cytotoxicity | [14] | |
| 31 | Various | High Cytotoxicity | [14] | ||
| 34 | Various | High Cytotoxicity | [14] | ||
| 2-Phenyl-7-methyl-1,8-naphthyridine | 10c | Substituted at C3 | MCF7 (Breast) | 1.47 | [15] |
| 8d | Substituted at C3 | MCF7 (Breast) | 1.62 | [15] | |
| 4d | Substituted at C3 | MCF7 (Breast) | 1.68 | [15] | |
| Naphthyridine Derivatives | 16 | C-7 CH₃ and C-2 naphthyl ring | HeLa (Cervical) | 0.7 | [16] |
| HL-60 (Leukemia) | 0.1 | [16] | |||
| PC-3 (Prostate) | 5.1 | [16] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of 1,8-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core.[17] Analysis of the available data reveals several key SAR trends:
-
Substitution at C-3: Modifications at the C-3 position with carboxamide or heteroaryl moieties have proven to be a successful strategy for enhancing cytotoxic activity.[11][12] The presence of halogen substituents on the 1,8-naphthyridine-3-carboxamide scaffold, as seen in compounds 47 and 36 , contributes to their potent effects.[11][12]
-
Substitution at N-1: The introduction of a propargyl group at the N-1 position has also been shown to yield compounds with high cytotoxicity.[14]
-
Substitution at C-2 and C-7: As demonstrated by compound 16 , the presence of a methyl group at the C-7 position and a naphthyl ring at the C-2 position can lead to highly potent derivatives against specific cancer cell lines.[16]
Caption: Key Structure-Activity Relationships of 1,8-Naphthyridine Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
1,8-Naphthyridine derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,8-naphthyridine derivatives in the complete culture medium from the stock solutions.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for another 48-72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for the MTT Cell Viability Assay.
Proposed Mechanism of Action: Topoisomerase II Inhibition
Several potent 1,8-naphthyridine derivatives, including the clinically investigated compound voreloxin, exert their cytotoxic effects by targeting topoisomerase II.[9][10] This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.
The process of inhibition is as follows:
-
DNA Binding: Topoisomerase II binds to DNA and creates a transient double-strand break.
-
Inhibitor Intercalation: The 1,8-naphthyridine derivative intercalates into the DNA at the site of the break, forming a stable drug-enzyme-DNA complex.
-
Religation Inhibition: This complex prevents the re-ligation of the DNA strands.
-
Apoptosis Induction: The accumulation of these unrepaired double-strand breaks triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).
Caption: Mechanism of Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives.
Conclusion
The 1,8-naphthyridine scaffold represents a highly promising framework for the development of novel anticancer agents. The comparative analysis of various derivatives highlights the significant impact of structural modifications on their cytotoxic potency. A thorough understanding of their structure-activity relationships, coupled with robust in vitro screening methodologies like the MTT assay, is crucial for guiding the rational design of next-generation 1,8-naphthyridine-based therapeutics. Further investigations into their precise mechanisms of action will undoubtedly pave the way for more targeted and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Vosaroxin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Comparative Guide to QSAR of Naphthyridine Compounds for Drug Discovery
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. The naphthyridine core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and kinase inhibitory effects.[1][2][3] However, navigating the vast chemical space of possible naphthyridine analogues to identify potent and selective candidates requires a rational and efficient approach. This is where the Quantitative Structure-Activity Relationship (QSAR) modeling proves to be an indispensable tool.[4]
This guide provides a comprehensive comparison of various QSAR models applied to different classes of naphthyridine compounds, offering insights into the structural requirements for their biological activities. We will delve into the causality behind the selection of molecular descriptors and statistical methods, present detailed experimental protocols for the synthesis and biological evaluation of these compounds, and visualize the intricate relationships that govern their therapeutic potential. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage QSAR in their quest for novel naphthyridine-based therapeutics.
The Power of Prediction: Unraveling Structure-Activity Relationships
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence a compound's potency, QSAR models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline. The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The development of a robust and predictive QSAR model typically involves several key steps, as illustrated in the workflow below:
Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
Comparative Analysis of QSAR Models for Naphthyridine Derivatives
The versatility of the naphthyridine scaffold is reflected in the diverse range of biological targets it can modulate. Consequently, various QSAR approaches have been employed to understand and optimize its activity against different diseases. In this section, we compare 2D-QSAR and 3D-QSAR models developed for anticancer, antibacterial, and kinase inhibitor naphthyridine derivatives.
Anticancer Naphthyridines: A Tale of Two and Three Dimensions
Naphthyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[1][4] Both 2D and 3D-QSAR studies have been instrumental in elucidating the structural features governing their cytotoxic activity.
A notable 3D-QSAR study by Bakalova et al. on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines provided valuable insights into their anticancer potential.[4] Using the Comparative Molecular Field Analysis (CoMFA) method, they developed statistically significant models for both steric and electrostatic fields, highlighting the importance of the size and electronic properties of substituents at the C3 and C7 positions of the naphthyridine ring.
In another study, a series of naphthyridine derivatives were synthesized and evaluated for their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[1] Subsequent 3D-QSAR modeling using CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) revealed that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with the C-2 naphthyl ring, were crucial for cytotoxicity across all three cell lines.[1]
| QSAR Model | Target/Cell Line | Key Statistical Parameters | Key Findings & Descriptor Interpretation | Reference |
| 3D-QSAR (CoMFA) | Anticancer (various cell lines) | Not explicitly stated, but "statistically relevant models" were derived. | Steric and electrostatic fields are critical. The size and electronic nature of substituents at C3 and C7 positions significantly influence activity. | [4] |
| 3D-QSAR (CoMFA & CoMSIA) | HeLa, HL-60, PC-3 | HeLa: q²=0.857, r²=0.984, r²pred=0.966HL-60: q²=0.777, r²=0.937, r²pred=0.913PC-3: q²=0.702, r²=0.983, r²pred=0.974 | The C-1 NH and C-4 carbonyl groups are important for activity. The C-2 naphthyl ring is a key feature for cytotoxicity. | [1] |
Causality Behind the Choices: The choice of 3D-QSAR methods like CoMFA and CoMSIA for anticancer naphthyridines is driven by the need to understand the three-dimensional interactions between the drug molecule and its biological target (even if the precise target structure is unknown). Steric and electrostatic descriptors are fundamental in these models as they directly relate to the shape and electronic complementarity required for ligand-receptor binding. The high predictive power of the models (indicated by high q² and r²_pred values) validates the hypothesis that these descriptors are indeed capturing the essence of the structure-activity relationship.
Antibacterial Naphthyridines: Harnessing 2D Descriptors
The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents, with nalidixic acid being a classic example.[3] QSAR studies on antibacterial naphthyridines often employ 2D descriptors, which are computationally less intensive and can effectively model the activity of congeneric series.
A 2D-QSAR study on a series of 1,3-disubstituted-1H-naphtho[1,2-e][5]oxazines explored the relationship between their antibacterial activity and various topological descriptors.[6] The study found that the antibacterial activity was governed by parameters such as the Balaban index (J), Kier's second-order molecular index (κα2), and the third-order molecular connectivity index (3χ). These descriptors encode information about the size, shape, and branching of the molecule, suggesting that these factors play a crucial role in the interaction with the bacterial target.
| QSAR Model | Target Bacteria | Key Statistical Parameters | Key Findings & Descriptor Interpretation | Reference |
| 2D-QSAR | S. aureus, B. subtilis, E. coli | Not explicitly detailed in the abstract, but the models were cross-validated. | Antibacterial activity is governed by topological parameters: Balaban index (J), Kier's second-order molecular index (κα2), and third-order molecular connectivity index (3χ). This indicates that molecular size, shape, and branching are important for activity. | [6] |
Causality Behind the Choices: The use of 2D descriptors in this context is justified because the primary mechanism of action for many quinolone and naphthyridine antibacterials involves intercalation with bacterial DNA gyrase. This interaction is sensitive to the overall shape and topology of the molecule, which are well-captured by topological indices. The "leave-one-out" cross-validation technique is a standard and robust method to assess the predictive ability of the developed linear regression models.
Naphthyridine Kinase Inhibitors: A 3D Perspective
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in cancer and inflammatory diseases. Naphthyridine derivatives have been investigated as potent kinase inhibitors.
A 3D-QSAR study on[4]-naphthyridine derivatives as Spleen Tyrosine Kinase (Syk) inhibitors utilized a docking-based alignment approach.[7][8] The study revealed the importance of two conserved water molecules for the proper orientation and alignment of the inhibitors in the Syk active site. The resulting QSAR model, with a high predictive ability (Q² = 0.624), provided contour maps that highlighted the essential structural features for Syk inhibition.
| QSAR Model | Target Kinase | Key Statistical Parameters | Key Findings & Descriptor Interpretation | Reference |
| 3D-QSAR (Docking-based) | Spleen Tyrosine Kinase (Syk) | Q² = 0.624, R² = 0.978 | Conserved water molecules are crucial for inhibitor binding. Contour maps revealed key steric and electrostatic features for potent inhibition. | [7][8] |
| 3D-QSAR (Pharmacophore-based) | 3-phosphoinositide-dependent protein kinase-1 (PDK1) | R² = 0.96, Q² = 0.84, r²_pred not explicitly provided | A six-point pharmacophore model with hydrogen bond acceptors, a donor, and an aromatic ring is crucial for activity. | [9] |
Causality Behind the Choices: For kinase inhibitors, where the three-dimensional structure of the target's active site is often known, a docking-based alignment for 3D-QSAR is a powerful approach. This method ensures that the alignment of the molecules in the QSAR study is biologically relevant, reflecting their binding mode in the kinase's ATP-binding pocket. The use of pharmacophore modeling, as in the PDK1 inhibitor study, helps to distill the essential chemical features required for binding into a simplified 3D arrangement, which can then be used to guide the design of new inhibitors.
Experimental Protocols: From Synthesis to Biological Evaluation
The development of any QSAR model is contingent upon high-quality experimental data. This section provides an overview of the key experimental workflows for the synthesis of a common naphthyridine scaffold and the subsequent biological evaluation of its derivatives.
Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives
The 1,8-naphthyridine-3-carboxylic acid core is a common starting point for the synthesis of many biologically active naphthyridine compounds. A general synthetic route is outlined below.
Caption: A simplified synthetic workflow for the preparation of the 1,8-naphthyridine-3-carboxylic acid scaffold.
Step-by-Step Methodology:
-
Condensation: 2-Aminopyridine is reacted with diethyl ethoxymethylenemalonate, typically by heating the mixture. This reaction forms an intermediate enamine.
-
Cyclization: The intermediate is then cyclized at a high temperature, often in a high-boiling solvent like diphenyl ether, to form the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions.
-
Purification: The final product, 1,8-naphthyridine-3-carboxylic acid, is purified by recrystallization or column chromatography.
Further modifications can be introduced at various positions of the naphthyridine ring to generate a library of derivatives for SAR studies.
Biological Evaluation: Assessing Therapeutic Potential
The biological activity of the synthesized naphthyridine derivatives is determined using various in vitro assays, depending on the therapeutic target.
Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and is a common method for screening potential anticancer agents.
Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the naphthyridine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[10][11][12][13]
Protocol for Broth Microdilution Assay:
-
Compound Preparation: Prepare serial two-fold dilutions of the naphthyridine compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the ability of an antiviral compound to inhibit the replication of a virus.[5][14][15][16][17]
Protocol for Plaque Reduction Assay:
-
Cell Seeding: Plate a monolayer of host cells susceptible to the virus in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the naphthyridine compound.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion and Future Perspectives
The quantitative structure-activity relationship (QSAR) serves as a powerful and indispensable tool in the rational design and optimization of naphthyridine-based therapeutic agents. This guide has provided a comparative overview of various QSAR models applied to anticancer, antibacterial, and kinase inhibitor naphthyridine derivatives, highlighting the importance of selecting appropriate descriptors and validation methods to build robust and predictive models. By integrating computational modeling with experimental synthesis and biological evaluation, researchers can navigate the complex chemical landscape more efficiently and accelerate the discovery of novel drugs.
The future of QSAR in naphthyridine drug discovery lies in the integration of more sophisticated machine learning algorithms, the use of multi-target QSAR models to address polypharmacology and off-target effects, and the incorporation of pharmacokinetic and toxicological data (ADMET) early in the modeling process. As our understanding of the molecular basis of disease continues to grow, so too will the power and precision of QSAR in guiding the development of the next generation of naphthyridine therapeutics.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. insilico.eu [insilico.eu]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the role of water molecules for docking and receptor guided 3D-QSAR analysis of naphthyridine derivatives as spleen tyrosine kinase (Syk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Exploring the Role of Water Molecules for Docking and Receptor Guided 3D-QSAR Analysis of Naphthyridine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors - Journal of Chemical Information and Modeling - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. protocols.io [protocols.io]
- 14. bioagilytix.com [bioagilytix.com]
- 15. researchgate.net [researchgate.net]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Cross-Referencing Predicted and Literature-Reported Data
Introduction
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound belonging to the naphthyridinone class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The strategic placement of a chlorine atom at the 7-position can significantly influence the molecule's electronic properties, metabolic stability, and receptor binding affinity, making it a key target for analog synthesis in drug development programs.
This guide provides a comprehensive overview of the expected experimental data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will leverage established principles of organic chemistry and spectroscopic data from closely related analogs to predict its characteristic spectral features. We will also present a plausible and detailed synthetic protocol, grounded in established literature methodologies for the synthesis of the 1,8-naphthyridin-4-one core. This guide is intended to serve as a valuable resource for researchers, enabling them to cross-reference their own experimental findings and make informed decisions in their research endeavors.
Predicted Experimental Data for this compound
The following table summarizes the predicted experimental data for this compound, based on the analysis of its parent compound, 2,3-dihydro-1,8-naphthyridin-4(1H)-one[1], and other substituted 1,8-naphthyridinones.
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₇ClN₂O | Based on the chemical structure. |
| Molecular Weight | 182.61 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for this class of compounds. |
| Melting Point | >200 °C | Naphthyridinone cores are generally high-melting solids. |
| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, NH), 8.2-8.4 (d, 1H), 7.3-7.5 (d, 1H), 3.3-3.5 (t, 2H), 2.6-2.8 (t, 2H) | The NH proton is expected to be a broad singlet at a downfield chemical shift. The aromatic protons will be doublets, with the proton at C5 deshielded by the adjacent nitrogen. The methylene protons at C2 and C3 will appear as triplets. The presence of the electron-withdrawing chlorine at C7 is expected to cause a slight downfield shift of the aromatic protons compared to the unsubstituted analog. |
| ¹³C NMR (DMSO-d₆) | δ ~195 (C=O), ~160 (C7), ~155 (C8a), ~140 (C5), ~115 (C6), ~110 (C4a), ~40 (C2), ~30 (C3) | The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with C7 being significantly deshielded due to the attached chlorine. The aliphatic carbons at C2 and C3 will be in the upfield region. |
| IR (KBr) | ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1600, 1580 cm⁻¹ (C=C, C=N stretches) | The N-H stretch will be a broad peak. The carbonyl stretch is characteristic of a conjugated ketone. The aromatic ring vibrations will appear in the 1600-1500 cm⁻¹ region. |
| Mass Spec (ESI+) | m/z 183.02 [M+H]⁺, 185.02 [M+H+2]⁺ | The mass spectrum should show the molecular ion peak and a characteristic M+2 peak with approximately one-third the intensity of the M peak, indicative of the presence of a single chlorine atom. |
Comparative Analysis with Literature Data
To provide context for our predictions, the following table compares the expected data for our target compound with the known information for the parent compound, 2,3-dihydro-1,8-naphthyridin-4(1H)-one.
| Property | This compound (Predicted) | 2,3-dihydro-1,8-naphthyridin-4(1H)-one (Literature) [1] |
| Molecular Formula | C₈H₇ClN₂O | C₈H₈N₂O |
| Molecular Weight | 182.61 g/mol | 148.16 g/mol |
| ¹H NMR | Aromatic protons expected to be slightly downfield due to the electron-withdrawing effect of chlorine. | Aromatic protons will be slightly more upfield. |
| ¹³C NMR | C7 will be significantly deshielded due to the direct attachment of chlorine. | C7 will be at a more upfield chemical shift. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 183.02, with a characteristic [M+H+2]⁺ isotope peak. | [M+H]⁺ at m/z 149.07. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be achieved through a well-established synthetic route for 1,8-naphthyridin-4-ones, often involving a cyclization reaction. A plausible approach is the Gould-Jacobs reaction or a similar thermal cyclization of an appropriately substituted aminopyridine derivative.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl (4-chloro-2-pyridylamino)methylenemalonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry toluene (150 mL) under a nitrogen atmosphere, add a solution of 2-amino-4-chloropyridine (12.85 g, 0.1 mol) in dry toluene (100 mL) dropwise at room temperature.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Add diethyl malonate (16.0 g, 0.1 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired intermediate.
Causality: The use of a strong base like sodium hydride is essential to deprotonate the amino group of 2-amino-4-chloropyridine, making it a more potent nucleophile to attack diethyl malonate. Toluene is a suitable non-polar solvent for this reaction.
Step 2: Thermal Cyclization to form Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
-
Add the intermediate from Step 1 (0.1 mol) to a high-boiling solvent such as Dowtherm A (200 mL).
-
Heat the mixture to 250 °C with stirring for 30 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with hexane, and dry under vacuum.
Causality: The high temperature promotes an intramolecular cyclization followed by the elimination of ethanol to form the naphthyridinone ring system. Dowtherm A is used as a high-boiling solvent to achieve the necessary reaction temperature.
Step 3: Hydrolysis and Decarboxylation to this compound
-
Suspend the cyclized product from Step 2 (0.1 mol) in a 10% aqueous sodium hydroxide solution (200 mL).
-
Heat the mixture to reflux for 2 hours to effect hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3, which will cause the precipitation of the carboxylic acid intermediate.
-
Continue heating the acidic mixture at reflux for an additional 2 hours to promote decarboxylation.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield this compound.
Causality: Basic hydrolysis cleaves the ester group to a carboxylate, which upon acidification and heating, readily decarboxylates to yield the final product.
Conclusion
This guide provides a robust framework for researchers working with this compound. While a complete set of experimental data from a single literature source is not currently available, the predicted data, based on sound chemical principles and comparison with known analogs, offers a reliable benchmark for experimental verification. The detailed synthetic protocol provides a clear and logical pathway for the preparation of this valuable compound. By combining the predicted data with the proposed synthetic methodology, researchers are well-equipped to synthesize, characterize, and utilize this compound in their drug discovery and development efforts.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
As a novel heterocyclic compound, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one holds significant promise in the landscape of drug discovery and development. Its journey from synthesis to screening, however, necessitates a rigorous adherence to safety protocols, particularly concerning waste disposal. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.
The disposal of any chemical waste is not merely a matter of procedural compliance; it is a fundamental aspect of responsible research. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Table 1: Hazard Profile based on Analog Data
| Hazard Statement | GHS Classification | Precautionary Action |
| Causes skin irritation | Skin Irritation (Category 2) | Wash thoroughly after handling. Wear protective gloves.[1][2] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection/face protection.[1][2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][2] |
It is imperative to treat this compound as hazardous until proven otherwise. A thorough risk assessment should be conducted before handling, taking into account the quantities being used and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any procedure that involves handling this compound, ensure that the appropriate personal protective equipment is worn. The causality is clear: direct contact with the compound can lead to irritation, and inhalation of dust or fumes can compromise the respiratory system.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1][2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for the collection of solid this compound waste.
- Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.
- Do not mix this waste with other incompatible waste streams.
2. Container Management:
- Use containers that are in good condition and compatible with the chemical.
- The container must be kept closed at all times, except when adding waste.
- Label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.
3. Storage of Waste:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
- This area should be under the control of the laboratory personnel and away from sources of ignition or excessive heat.[2]
4. Final Disposal:
- The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal contractor.[1][2]
- Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.
- Provide the EHS office and the waste contractor with all available safety information, including the data from analogous compounds.
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[1][2]
-
Spill: For small spills, carefully sweep up the solid material, or absorb the liquid with an inert material, and place it into a designated hazardous waste container.[2] For large spills, evacuate the area and contact your institution's EHS office immediately.
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The proper handling and disposal of chemical compounds are not ancillary tasks but are integral to the scientific process.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
This guide provides an essential framework for the safe handling of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a heterocyclic compound often utilized as a building block in pharmaceutical and chemical research.[1] Adherence to these personal protective equipment (PPE) protocols is not merely a procedural formality; it is the foundation of a robust safety culture and the primary defense against potential chemical exposure. The recommendations herein are derived from established safety data for structurally similar naphthyridinone derivatives and general best practices for handling fine chemicals of unknown full toxicological profiles.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not extensively published, safety data sheets (SDS) for analogous compounds, such as other chloro-naphthyridinones, provide a reliable basis for assessing potential hazards. The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[2][3]
These hazards are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][3][4] |
Given these identified risks, a "Warning" signal word is appropriate for this chemical.[2][3][5] The causality is clear: the chemical properties of the compound can provoke an inflammatory response upon contact with epithelial tissues. Therefore, the selection of PPE must be directly aimed at creating an impermeable barrier between the researcher and the chemical.
Core Protective Measures: Your Primary Defense
The following PPE is mandatory for all personnel handling this compound, regardless of the quantity.
Eye and Face Protection: Shielding Against Irritation
Direct contact with the eyes can cause serious irritation.[2][3] As the compound is a solid powder, accidental splashing into the eyes during weighing or transfer is a significant risk.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that form a seal around the eyes are strongly recommended to provide superior protection against airborne particulates.
-
Procedural Justification: The use of goggles is mandated by the H319 "Causes serious eye irritation" classification.[2] In situations with a higher risk of dust generation, such as bulk transfers or sonication, a full face shield should be worn over safety goggles to protect the entire face.[6][7]
Skin and Body Protection: Preventing Dermal Contact
The compound is classified as a skin irritant (H315), meaning direct contact can lead to redness, itching, or inflammation.[2][4]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable first choice for incidental contact. Thicker gloves or double-gloving may be necessary for extended handling periods.[7][8] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[8]
-
Body Protection: A standard laboratory coat is required to protect street clothes and underlying skin. For procedures with a higher risk of spillage or dust generation, a chemical-resistant apron or disposable coveralls should be utilized.[7] All protective clothing should be removed before leaving the laboratory.
Respiratory Protection: Mitigating Inhalation Risks
As a fine powder, this compound poses a risk of respiratory irritation (H335) if inhaled.[2][9]
-
Engineering Controls: The primary method for controlling this hazard is through engineering controls. All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize airborne dust.[10][11]
-
Personal Respiratory Protection: If engineering controls are insufficient or not available, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[8] For higher concentrations or in situations where airborne levels are unknown, a respirator with a higher protection factor, such as a full-face respirator with appropriate cartridges, may be necessary.[12]
Operational and Disposal Protocols
A systematic approach to the use and disposal of PPE is critical to ensure its effectiveness. The following workflow illustrates the necessary steps for safely handling the chemical.
Caption: Safe Handling Workflow for this compound.
Disposal of Contaminated PPE
Proper disposal is the final step in preventing exposure.
-
Gloves and Disposable Items: All used gloves, weigh papers, and other disposable items contaminated with the chemical should be placed in a designated, sealed waste container for chemical waste.
-
Contaminated Clothing: If a lab coat or other clothing becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's specific guidelines.[10] Do not launder contaminated clothing at home.
Emergency Response
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately remove any contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[2]
-
Eye Contact: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. ossila.com [ossila.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. trihydro.com [trihydro.com]
- 7. brighthr.com [brighthr.com]
- 8. pppmag.com [pppmag.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
